2-NP-Ahd-13C3
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-[(E)-(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O4/c15-9-6-13(10(16)12-9)11-5-7-3-1-2-4-8(7)14(17)18/h1-5H,6H2,(H,12,15,16)/b11-5+/i6+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULJCJZKZXOFQZ-OTQLJULOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[13C](=O)N[13C](=O)N1/N=C/C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016783 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007476-86-9 | |
| Record name | 1-[(2-Nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201016783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-NP-Ahd-13C3 for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-NP-Ahd-13C3, a critical internal standard used in the quantitative analysis of nitrofuran antibiotic residues. Below, we delve into its chemical identity, structure, and its pivotal role in ensuring food safety and supporting drug metabolism studies.
Introduction: The Role of this compound in Residue Analysis
This compound is the stable isotope-labeled (SIL) analogue of 2-NP-AHD.[1] It is not a therapeutic agent but a high-purity analytical standard indispensable for sensitive and accurate quantification in mass spectrometry-based methods. Its primary application is as an internal standard for the detection of 1-aminohydantoin (AHD), a principal metabolite of the banned nitrofuran antibiotic, nitrofurantoin.[2]
Due to concerns over their carcinogenicity, nitrofuran antibiotics are prohibited for use in food-producing animals in many jurisdictions, including the European Union.[3] Parent nitrofuran drugs metabolize very rapidly.[2] Consequently, regulatory monitoring focuses on detecting their stable, tissue-bound metabolites. AHD is one such metabolite. To enable detection by common analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), AHD is derivatized with 2-nitrobenzaldehyde to form the more stable and readily ionizable molecule, 2-NP-AHD (1-[[(2-nitrophenyl)methylene]amino]-2,4-imidazolidinedione).[2][3]
By introducing a known quantity of this compound into a sample at the beginning of the analytical workflow, researchers can correct for analyte loss during sample preparation and variations in instrument response, a crucial step for achieving accurate and reproducible quantification.
Chemical Structure and Physicochemical Properties
This compound is structurally identical to 2-NP-AHD, except for the incorporation of three Carbon-13 isotopes into the imidazolidinedione ring.[1][4] This mass difference allows a mass spectrometer to distinguish the internal standard from the native analyte, while ensuring their chemical and physical behaviors (e.g., extraction efficiency, chromatographic retention time) are virtually identical.
The IUPAC name for the labeled compound is 1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione.[1]
Chemical Structure of this compound:
Caption: Structure of 2-NP-AHD with *C indicating 13C labeling positions in this compound.
Quantitative Data Summary
The table below summarizes the key quantitative properties of this compound and its non-labeled analogue for easy comparison.
| Property | This compound (Isotope Labeled) | 2-NP-AHD (Non-labeled) | Reference(s) |
| CAS Number | 1007476-86-9 | 623145-57-3 | [1][5],[2][3][6][7] |
| Molecular Formula | C₇[¹³C]₃H₈N₄O₄ | C₁₀H₈N₄O₄ | [1][8][9][10] |
| Molecular Weight | ~251.17 g/mol | ~248.19 g/mol | [1][4][8][9] |
| Appearance | White Crystalline Solid | Solid | [4],[2] |
| Purity | Analytical Standard Grade | ≥95% | [4],[2] |
| Solubility | Soluble in DMSO (Slightly) | DMSO: 1 mg/ml; Insoluble in DMF, Ethanol, PBS (pH 7.2) | [1],[2] |
| Storage Temp. | 2-8°C or -20°C (under inert atmosphere) | Ambient or refrigerated | [1][5][10] |
Experimental Protocols and Workflow
This compound is used in analytical workflows that involve sample extraction, chemical derivatization, and instrumental analysis. The most common application is the quantification of nitrofuran metabolites in complex food matrices like honey, shrimp, and other animal-derived products.[2][7][9]
Typical Analytical Workflow
The diagram below illustrates a standard workflow for the analysis of the nitrofuran metabolite AHD from a honey sample, utilizing this compound as the internal standard.
Caption: Standard workflow for nitrofuran metabolite (AHD) analysis using an internal standard.
Representative Experimental Protocol: AHD in Honey
This protocol is a representative example based on established methodologies for the determination of AHD in honey.[1][3][6]
1. Materials and Reagents:
-
Honey sample
-
This compound internal standard solution (in a suitable solvent like DMSO)
-
Hydrochloric acid (HCl), 0.1 M
-
2-nitrobenzaldehyde (in DMSO), 50 mM
-
Potassium phosphate buffer (K₂HPO₄), 1 M
-
Ethyl acetate (LC-MS grade)
-
Methanol and Water (LC-MS grade) for mobile phase
-
Centrifuge tubes (15 mL or 50 mL)
-
Vortex mixer, centrifuge, nitrogen evaporator, ultrasonic bath
2. Sample Preparation and Derivatization:
-
Weigh 1.0 g (± 0.05 g) of a homogenized honey sample into a 15 mL centrifuge tube.
-
Add a precise volume of the this compound internal standard solution to achieve a final concentration relevant to the expected analyte levels (e.g., 1-5 µg/kg).
-
Add 3.0 mL of 0.1 M HCl to the tube.
-
Add 0.3 mL of 50 mM 2-nitrobenzaldehyde solution.
-
Vortex the mixture thoroughly for 1-2 minutes until the honey is fully dissolved.
-
Incubate the sample, typically for 16 hours (overnight) at 37°C, to allow for complete derivatization of AHD to 2-NP-AHD.[3]
3. Extraction (Liquid-Liquid Extraction):
-
After incubation, cool the sample to room temperature.
-
Neutralize the mixture by adding 0.6 mL of 1 M K₂HPO₄ solution to adjust the pH to approximately 7.
-
Add 10 mL of ethyl acetate to the tube.
-
Vortex vigorously for 2 minutes to extract the derivatized analytes into the organic layer.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.[3]
4. Final Extract Preparation:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dry residue in 1.0 mL of a suitable solvent, such as a Methanol:Water (5:95 v/v) mixture.[3]
-
Vortex briefly and transfer the final extract to an autosampler vial for analysis.
5. LC-MS/MS Analysis:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.[3]
-
Mobile Phase: A gradient of 1 mM ammonium acetate in water (A) and Methanol (B) is typical.[3]
-
Injection Volume: 10 µL.[3]
-
Ionization: Positive ion electrospray (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both 2-NP-AHD and the heavier this compound.
Conclusion
This compound is an essential tool for analytical chemists in regulatory, research, and quality control laboratories. Its use as a stable isotope-labeled internal standard provides the necessary precision and accuracy for quantifying residues of the banned antibiotic nitrofurantoin in complex matrices. The robust workflows and protocols developed around this standard enable the reliable enforcement of food safety regulations and support critical research in drug metabolism and toxicology.
References
- 1. lcms.cz [lcms.cz]
- 2. waters.com [waters.com]
- 3. sciex.com [sciex.com]
- 4. media.sciltp.com [media.sciltp.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Multi-analyst, multi-matrix performance of the QuEChERS approach for pesticide residues in foods and feeds using HPLC/MS/MS analysis with different calibration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QuEChERS: About the method [quechers.eu]
- 9. 2-NP-AHD VETRANAL , analytical standard 623145-57-3 [sigmaaldrich.com]
- 10. Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Purity of 2-NP-Ahd-13C3
For researchers, scientists, and drug development professionals, the availability of high-purity, isotopically labeled internal standards is critical for accurate quantification in bioanalytical studies. 2-NP-Ahd-13C3, a stable isotope-labeled derivative of a nitrofuran metabolite, serves as an essential internal standard for monitoring the illegal use of nitrofuran antibiotics. This technical guide provides a comprehensive overview of a plausible synthetic route for this compound and the analytical methods used to determine its isotopic purity.
Synthetic Strategy Overview
The synthesis of this compound can be conceptually divided into three main stages:
-
Synthesis of the 2-Nitrophenyl (2-NP) Moiety: Preparation of a suitable 2-nitrophenyl precursor, such as 2-nitrobenzaldehyde. This can be achieved from 2-amino-4-nitrophenol, which is synthesized via the selective reduction of 2,4-dinitrophenol.
-
Synthesis of the 13C3-Labeled AHD Moiety: Construction of the 1-amino-2,4-imidazolidinedione (1-aminohydantoin) ring structure incorporating three carbon-13 atoms. This is the key step for isotopic labeling.
-
Coupling and Final Product Formation: Condensation of the 2-nitrophenyl precursor with the 13C3-labeled 1-aminohydantoin to yield the final product, this compound.
The following diagram illustrates the proposed overall synthetic workflow.
Experimental Protocols
Synthesis of 2-Amino-4-nitrophenol
A common method for the preparation of 2-amino-4-nitrophenol is the selective reduction of 2,4-dinitrophenol.[1][2][3][4]
Materials:
-
2,4-Dinitrophenol
-
Sodium sulfide (60% fused)
-
Ammonium chloride
-
Concentrated aqueous ammonia (28%)
-
Glacial acetic acid
-
Activated carbon (Norit)
-
Water
Procedure:
-
In a 5-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, suspend 300 g of 2,4-dinitrophenol in 2.5 L of water.
-
Add 600 g of ammonium chloride and 100 ml of concentrated aqueous ammonia. Heat the mixture to 85°C.
-
Allow the mixture to cool to 70°C.
-
Add 700 g of 60% fused sodium sulfide in portions, maintaining the temperature between 80-85°C.
-
After the addition is complete, heat the mixture at 85°C for an additional 15 minutes.
-
Filter the hot reaction mixture.
-
Cool the filtrate overnight to allow for crystallization.
-
Collect the crystals by filtration and dissolve them in 1.5 L of boiling water.
-
Acidify the solution with glacial acetic acid.
-
Add 10 g of activated carbon, heat, and filter the hot solution.
-
Cool the filtrate to 20°C to obtain brown crystals of 2-amino-4-nitrophenol.
-
Dry the crystals in an oven at 65°C or in a vacuum desiccator.
This precursor can then be converted to a suitable derivative, such as 2-nitrobenzaldehyde, for the subsequent coupling reaction using standard organic synthesis techniques.
Proposed Synthesis of 1-Amino-2,4-imidazolidinedione-13C3 (AHD-13C3)
The synthesis of the 13C3-labeled hydantoin ring is a critical step. A plausible approach involves the use of 13C-labeled glycine as a starting material.
Materials:
-
Glycine-(1,2-13C2, 15N) (as a starting point for labeled nitrogen and two carbons)
-
13C-labeled potassium cyanate (K13CNO)
-
Hydrochloric acid
-
Hydrazine hydrate
Procedure (Hypothetical):
-
Formation of 13C3-labeled N-carbamoylglycine: React Glycine-(1,2-13C2, 15N) with 13C-labeled potassium cyanate in an aqueous solution.
-
Cyclization to 13C3-labeled hydantoin: Acidify the reaction mixture with hydrochloric acid and heat to induce cyclization, forming 2,4-imidazolidinedione with 13C labels at positions 2, 4, and 5.
-
N-Amination: React the 13C3-labeled hydantoin with hydrazine hydrate under appropriate conditions to introduce the amino group at the N-1 position, yielding 1-amino-2,4-imidazolidinedione-13C3. This step is based on general methods for N-amination of heterocyclic compounds.
Coupling of 2-Nitrobenzaldehyde with AHD-13C3
The final step involves a condensation reaction to form the imine linkage.
Materials:
-
2-Nitrobenzaldehyde
-
1-Amino-2,4-imidazolidinedione-13C3 (AHD-13C3)
-
Ethanol or another suitable solvent
-
Acid catalyst (e.g., a few drops of acetic acid)
Procedure:
-
Dissolve equimolar amounts of 2-nitrobenzaldehyde and AHD-13C3 in ethanol.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization or column chromatography.
Isotopic Purity and Data Presentation
The determination of isotopic purity is paramount for an internal standard. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.[5]
Determination of Isotopic Enrichment by Mass Spectrometry
Mass spectrometry is used to determine the mass-to-charge ratio of the synthesized compound, allowing for the quantification of the incorporation of 13C atoms. High-resolution mass spectrometry can distinguish between the labeled and unlabeled species.[1][6][7]
The general workflow for this analysis is as follows:
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis of this compound, based on typical yields for analogous reactions reported in the literature.
Table 1: Synthesis Yields
| Reaction Step | Product | Typical Yield (%) |
| Selective Reduction | 2-Amino-4-nitrophenol | 85-95[4] |
| Hydantoin Synthesis | 1-Amino-2,4-imidazolidinedione-13C3 | 60-80 (estimated) |
| Condensation | This compound | 70-90 (estimated) |
Table 2: Purity and Isotopic Enrichment
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Isotopic Enrichment | Mass Spectrometry | ≥ 99 atom % 13C |
| Molecular Formula | - | (13C)3C7H8N4O4 |
| Molecular Weight | - | ~251.17 g/mol |
High isotopic enrichment, typically exceeding 99%, is crucial to minimize interference from naturally occurring isotopes and ensure accurate quantification in analytical applications.[]
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4329503A - Process for the preparation of 2-amino-4-nitrophenol - Google Patents [patents.google.com]
- 5. Hydantoin synthesis [organic-chemistry.org]
- 6. 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Mechanism of Action of Stable Isotope-Labeled Internal Standards in Quantitative Analysis
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the fundamental principles and practical application of stable isotope-labeled (SIL) compounds as internal standards in quantitative mass spectrometry, using the representative example of an analyte "2-NP-Ahd" and its corresponding internal standard, "2-NP-Ahd-¹³C₃".
Introduction to Internal Standards in Quantitative Analysis
In quantitative analytical chemistry, particularly in complex biological matrices, achieving high accuracy and precision is paramount. Various steps in the analytical workflow, from sample preparation to instrumental analysis, are susceptible to variability that can significantly impact the final result. Internal standards are essential tools used to correct for this variability. An ideal internal standard is a compound that behaves identically to the analyte of interest throughout the entire analytical process but can be distinguished from it by the detector.
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative analysis using mass spectrometry.[1][2] These compounds are chemically identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier stable isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H). This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their shared physicochemical properties ensure they experience similar effects during analysis.
The Mechanism of Action of 2-NP-Ahd-¹³C₃ as an Internal Standard
The core principle behind using 2-NP-Ahd-¹³C₃ as an internal standard is to provide a reference point that mirrors the analytical behavior of the target analyte, 2-NP-Ahd. By adding a known amount of 2-NP-Ahd-¹³C₃ to every sample, calibrator, and quality control sample at the beginning of the workflow, any losses or variations encountered by the analyte will be proportionally matched by the internal standard.
The mechanism of action can be broken down into three key areas of correction:
-
Correction for Sample Preparation Variability: During extraction, precipitation, and other sample clean-up steps, it is challenging to achieve 100% recovery of the analyte. The recovery rate can also vary between samples. Since 2-NP-Ahd-¹³C₃ has the same chemical structure as 2-NP-Ahd, it will have a nearly identical extraction efficiency. Therefore, the ratio of the analyte to the internal standard remains constant, even if the absolute recovery of both varies.
-
Correction for Chromatographic Variations: In liquid chromatography-mass spectrometry (LC-MS), retention times can shift slightly between injections. Because 2-NP-Ahd-¹³C₃ is chemically identical to 2-NP-Ahd, it co-elutes with the analyte. This ensures that both compounds enter the mass spectrometer at the same time and are subjected to the same matrix effects.
-
Correction for Matrix Effects in the Mass Spectrometer: The presence of other co-eluting compounds from the sample matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source, a phenomenon known as the matrix effect.[3] This can lead to inaccurate quantification. As the SIL internal standard co-elutes and has the same ionization properties as the analyte, it experiences the same degree of ion suppression or enhancement.[2] This allows for reliable correction, as the ratio of the analyte signal to the internal standard signal remains unaffected by the matrix.
Quantitative Data and Experimental Protocols
Data Presentation
The following table summarizes the key quantitative parameters for the analysis of 2-NP-Ahd using 2-NP-Ahd-¹³C₃ as an internal standard.
| Parameter | 2-NP-Ahd (Analyte) | 2-NP-Ahd-¹³C₃ (Internal Standard) | Rationale |
| Chemical Formula | CₓHᵧNₐOₑ | ¹³C₃Cₓ₋₃HᵧNₐOₑ | Identical elemental composition except for isotopic label. |
| Monoisotopic Mass | M | M + 3.009 | The mass difference allows for distinct detection by the mass spectrometer. |
| Concentration Added | Variable (endogenous) | Fixed and known concentration | A known amount of internal standard is spiked into every sample. |
| Response Ratio | Peak Area (Analyte) / Peak Area (IS) | - | This ratio is used for quantification and corrects for variability. |
Experimental Protocol: A Generalized Workflow
The following protocol outlines the key steps for using 2-NP-Ahd-¹³C₃ as an internal standard in a typical LC-MS/MS analysis.
-
Preparation of Standards and Samples:
-
Prepare a stock solution of 2-NP-Ahd-¹³C₃ at a known concentration (e.g., 1 mg/mL).
-
Create a working internal standard spiking solution by diluting the stock solution to a concentration that will yield a robust signal in the mass spectrometer (e.g., 100 ng/mL).
-
Prepare calibration curve standards by spiking known concentrations of 2-NP-Ahd into a blank matrix (e.g., plasma, urine).
-
For each unknown sample, calibrator, and quality control sample, add a precise volume of the working internal standard spiking solution at the very beginning of the sample preparation process.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of sample (already containing the internal standard), add 300 µL of a cold organic solvent (e.g., acetonitrile or methanol) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto an appropriate LC column (e.g., a C18 column).
-
Use a gradient elution program to separate the analyte and internal standard from other matrix components.
-
Set up the tandem mass spectrometer to monitor for specific precursor-to-product ion transitions for both 2-NP-Ahd and 2-NP-Ahd-¹³C₃ (Multiple Reaction Monitoring or MRM mode).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard in each chromatogram.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each sample.
-
Construct a calibration curve by plotting the response ratio of the calibration standards against their known concentrations.
-
Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.
Logical Relationship of Correction
References
The Pivotal Role of 2-NP-Ahd-13C3 in the Accurate Quantification of Nitrofuran Metabolite AHD: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of 2-NP-Ahd-13C3 as an internal standard in the sensitive and reliable analysis of the nitrofuran metabolite, 1-aminohydantoin (AHD). The use of nitrofuran antibiotics, such as nitrofurantoin, is banned in food-producing animals in many countries due to concerns over their potential carcinogenic effects. Regulatory monitoring, therefore, focuses on the detection of their tissue-bound metabolites, which persist for extended periods. Accurate quantification of these metabolites is paramount for ensuring food safety.
Introduction to Nitrofuran Metabolite Analysis and the Need for Isotopic Internal Standards
Nitrofurans are rapidly metabolized in animals, and the parent compounds are seldom detected. Instead, their metabolites become covalently bound to tissue proteins and are used as marker residues for monitoring nitrofuran abuse.[1] 1-aminohydantoin (AHD) is the principal metabolite of nitrofurantoin.
The analytical challenge in AHD detection lies in its low molecular weight and the complexity of the biological matrices in which it is found. To achieve the high sensitivity and selectivity required to meet regulatory limits, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice.[1]
A critical component of accurate quantification by LC-MS/MS is the use of an appropriate internal standard. Isotope-labeled internal standards are considered the gold standard as they share near-identical physicochemical properties with the analyte of interest.[2][3] This ensures that they behave similarly during sample preparation, extraction, and ionization, effectively compensating for matrix effects and variations in instrument response.[2] this compound is the stable isotope-labeled (SIL) analogue of the derivatized form of AHD and serves as an ideal internal standard for its quantification.
The Analytical Workflow: From Sample to Signal
The analysis of AHD in biological matrices is a multi-step process that requires careful optimization to ensure the release of the protein-bound metabolite and its subsequent derivatization for enhanced detection. The use of AHD-13C3 as an internal standard is integrated at the beginning of this workflow to account for any losses or variations throughout the procedure.
The overall analytical workflow can be visualized as follows:
Quantitative Data Presentation
The use of this compound as an internal standard in conjunction with LC-MS/MS allows for the development of robust and reliable quantitative methods for AHD in various food matrices. The following tables summarize key performance characteristics from several validated methods.
Table 1: Recovery Rates for AHD Analysis using Isotopic Internal Standards
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Soft-Shell Turtle Powder | 0.5 - 10.0 | 82.2 - 108.1 | [4] |
| Aquatic Products | Not Specified | 88 - 112 | [5] |
| Shrimp | 1, 5, 10 | 82.3 - 112.7 | |
| Meat and Pet Food | 10 | 87 - 110 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for AHD Analysis
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Aquatic Products | 0.5 | 1.5 | [5] |
| Meat and Pet Food | 10 | - | [6] |
| Fish | - | < 0.05 (as µg/L) | [1] |
| Soft-Shell Turtle Powder | CCα: 0.13-0.21 | CCβ: 0.21-0.35 | [4] |
| Shrimp and Fish | CCα: 0.32-0.36 | - | [7] |
Note: CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics defined by the European Union for the analysis of veterinary drug residues.
Experimental Protocols
The following sections provide a detailed methodology for the key experiments involved in the analysis of AHD using this compound.
Sample Preparation and Hydrolysis
This protocol is a composite based on common practices described in the literature.[4][5][8][9]
Materials:
-
Homogenized tissue or food sample
-
AHD-13C3 internal standard solution
-
Hydrochloric acid (HCl), e.g., 0.125 M or 0.2 M
-
50 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Weigh 1-2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Spike the sample with a known amount of AHD-13C3 internal standard solution.
-
Add 10 mL of HCl solution to the tube.
-
Vortex the sample for 30 seconds to ensure thorough mixing.
-
Proceed to the derivatization step.
Derivatization with 2-Nitrobenzaldehyde (2-NBA)
The derivatization step is crucial for improving the chromatographic and mass spectrometric properties of AHD.[1]
Materials:
-
2-Nitrobenzaldehyde (2-NBA) solution (e.g., 0.05 M in DMSO or 10 mg/mL in methanol)
-
Water bath with shaking capability
Procedure:
-
To the sample mixture from the hydrolysis step, add 200-240 µL of the 2-NBA solution.
-
Securely cap the centrifuge tubes and vortex for 30 seconds.
-
Place the tubes in a shaking water bath and incubate overnight (approximately 16 hours) at 37°C.[8][9]
Extraction and Clean-up
This protocol outlines a common liquid-liquid extraction procedure.[4][8][9]
Materials:
-
Dipotassium hydrogen phosphate (K2HPO4) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution for pH adjustment
-
Ethyl acetate
-
Hexane (optional, for defatting)
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
After incubation, cool the samples to room temperature.
-
Add 1 mL of K2HPO4 solution and adjust the pH to approximately 7.0 ± 0.5 with NaOH solution.
-
Add 8-10 mL of ethyl acetate, vortex vigorously for 30-60 seconds, and centrifuge to separate the layers.
-
Carefully transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction with another portion of ethyl acetate for improved recovery.
-
(Optional) For fatty matrices, a hexane wash can be performed before the ethyl acetate extraction to remove lipids.
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable solvent, typically a mixture of methanol and water, for LC-MS/MS analysis.
UPLC-MS/MS Analysis
The specific parameters for UPLC-MS/MS analysis will vary depending on the instrumentation used. The following provides a general set of conditions.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions (Example):
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase A: Water with a modifier such as 0.1% formic acid or ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol with a similar modifier.
-
Gradient: A gradient elution is typically employed to separate the analyte from matrix components.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: 30 - 40°C.
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for both 2-NP-AHD and this compound. The exact m/z values will depend on the derivatized molecule.
-
Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.
Logical Relationships in the Analytical Process
The entire process of AHD analysis using an isotopic internal standard is a series of dependent steps, each critical for the final result. The logical flow ensures the efficient and accurate measurement of the target analyte.
Conclusion
The use of the 13C-labeled internal standard, this compound, is indispensable for the accurate and reliable quantification of the nitrofuran metabolite AHD in complex biological matrices. By mimicking the behavior of the native analyte throughout the analytical process, it effectively mitigates matrix effects and compensates for procedural losses, leading to high-quality data that can meet stringent regulatory requirements. The detailed methodologies and performance data presented in this guide underscore the robustness of this approach for routine monitoring and food safety applications.
References
- 1. pepolska.pl [pepolska.pl]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. Preparation of [13C3]-melamine and [13C3]-cyanuric acid and their application to the analysis of melamine and cyanuric acid in meat and pet food using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five metabolites of nitrofurans including the metabolite nifursol in shrimp and fish by UPLC- MS/MS: in-house method validation according to commission implementing regulation (EU) 2021/808 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. vliz.be [vliz.be]
- 9. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
A Guide to Stable Isotope Dilution Analysis with ¹³C Labels: Principles and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Stable isotope dilution (SID) analysis, particularly with the use of carbon-13 (¹³C) labeled internal standards, has become an indispensable tool in modern research and drug development. This technique offers unparalleled accuracy and precision for the quantification of molecules in complex biological matrices. By introducing a known quantity of a ¹³C-labeled version of the analyte of interest into a sample, researchers can overcome common analytical challenges such as matrix effects and variations in sample preparation, leading to highly reliable data. This guide provides an in-depth overview of the core principles, experimental workflows, and applications of ¹³C stable isotope dilution analysis.
Core Principles of ¹³C Stable Isotope Dilution
The fundamental principle of stable isotope dilution analysis lies in the addition of a known amount of an isotopically enriched version of the target analyte (the "internal standard") to a sample.[1][2] This internal standard is chemically identical to the endogenous analyte but has a different mass due to the incorporation of stable isotopes like ¹³C.[3][4] Consequently, the labeled and unlabeled compounds co-elute during chromatographic separation and exhibit identical behavior during sample extraction and ionization in mass spectrometry.[2][5]
The quantification is based on measuring the ratio of the signal intensity of the endogenous analyte to that of the ¹³C-labeled internal standard using a mass spectrometer.[2] Because both the analyte and the internal standard are affected equally by any sample loss during preparation or fluctuations in instrument response, the ratio of their signals remains constant. This allows for highly accurate and precise quantification, correcting for variations that would otherwise introduce significant error.[6]
Key Applications in Research and Drug Development
The robustness of ¹³C stable isotope dilution analysis has led to its widespread adoption in various scientific disciplines, including:
-
Pharmacokinetics and Drug Metabolism: Tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is a critical component of drug development.[3][] By using ¹³C-labeled drug compounds, researchers can accurately quantify the parent drug and its metabolites in biological fluids and tissues.[]
-
Biomarker Discovery and Validation: The precise quantification of endogenous molecules, such as proteins, lipids, and metabolites, is crucial for identifying and validating biomarkers for disease diagnosis, prognosis, and therapeutic monitoring.[1]
-
Metabolomics and Flux Analysis: Understanding how cells and organisms metabolize nutrients and drugs is fundamental to systems biology and disease research. ¹³C-labeling allows for the tracing of metabolic pathways and the quantification of metabolite turnover rates.[8][9]
-
Clinical Diagnostics: SID-MS methods are increasingly used in clinical laboratories for the accurate measurement of hormones, vitamins, and other clinically relevant analytes.
Experimental Workflow
The general workflow for a ¹³C stable isotope dilution analysis experiment involves several key steps, from sample preparation to data analysis.
Detailed Experimental Protocols
Below are representative protocols for the analysis of different types of molecules using ¹³C stable isotope dilution.
Protocol 1: Quantification of Heparan Sulfate Disaccharides
This protocol outlines the enzymatic digestion of heparan sulfate (HS) and subsequent analysis of the resulting disaccharides by LC-MS/MS.[5]
-
Enzymatic Digestion:
-
To a sample containing HS polysaccharides, add a cocktail of heparin lyases (I, II, and III).
-
Incubate the mixture to ensure complete depolymerization into disaccharide units.
-
-
Internal Standard Spiking:
-
Add a known amount of ¹³C-labeled HS disaccharide internal standards to the digested sample.
-
-
LC-MS/MS Analysis:
-
Inject the spiked sample onto a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
The unlabeled and ¹³C-labeled disaccharides will co-elute from the LC column.
-
The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native and labeled analytes.
-
-
Quantification:
-
Quantification is achieved by comparing the peak area ratios of the unlabeled analytes to their corresponding ¹³C-labeled internal standards.[5]
-
Protocol 2: Analysis of Fatty Acids
This protocol describes the preparation and analysis of fatty acids from biological samples.[10]
-
Lipid Extraction:
-
Extract total lipids from the biological sample using a suitable method, such as the Folch extraction with a chloroform:methanol:water mixture.
-
-
Internal Standard Addition:
-
Add a known quantity of a ¹³C-labeled fatty acid internal standard (e.g., ¹³C-labeled C23:0) to the lipid extract.
-
-
Transmethylation:
-
Convert the fatty acids in the extract to fatty acid methyl esters (FAMEs) through transmethylation.
-
-
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS):
-
Separate the FAMEs using a gas chromatograph.
-
The eluting compounds are combusted to CO₂, and the ¹³C/¹²C ratio is measured by an isotope ratio mass spectrometer.[11]
-
-
Data Analysis:
-
Calculate the concentration of individual fatty acids based on the measured isotope ratios and the amount of internal standard added.
-
Quantitative Data Summary
The following tables summarize representative quantitative data from studies employing ¹³C stable isotope dilution analysis.
Table 1: Comparison of Quantitative ¹³C NMR Techniques for a Lignin Model Compound [12]
| Analytical Technique | Internal Standard | Analyte Signal | Calculated Amount (mmol/g) | Measured Amount (mmol/g) | Accuracy (%) |
| DEPT ¹³C NMR | Pentafluorobenzene | Cα | 0.50 | 0.49 | 98 |
| DEPT ¹³C NMR | Pentafluorobenzene | Cβ | 0.50 | 0.48 | 96 |
| Inverse Gated ¹³C NMR | Pentafluorobenzene | Cα | 0.50 | 0.47 | 94 |
| Inverse Gated ¹³C NMR | Pentafluorobenzene | Cβ | 0.50 | 0.46 | 92 |
Table 2: Quantification of Phenol in a Standard Reference Material (NIST 1584) using GC-MS with Different ¹³C-Labeled Internal Standards [13][14]
| Internal Standard | Certified Value (µg/g) | Measured Value (µg/g) | Uncertainty (µg/g) |
| ¹³C₁-phenol | 10.7 ± 0.4 | 10.6 | 0.3 |
| ¹³C₆-phenol | 10.7 ± 0.4 | 10.5 | 0.5 |
Logical Relationships and Pathways
The core of stable isotope dilution analysis is the relationship between the analyte, the internal standard, and the resulting mass spectrometry signals.
Conclusion
Stable isotope dilution analysis using ¹³C-labeled compounds is a powerful and versatile technique that provides the highest level of accuracy and precision for quantitative analysis in complex matrices. Its ability to mitigate the effects of sample loss and matrix interference makes it an invaluable tool for researchers, scientists, and drug development professionals. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of this robust analytical methodology in a variety of research and development settings.
References
- 1. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. metsol.com [metsol.com]
- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. Compound Specific Analysis of 2H and 13C in n-Alkanes | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Evaluation of minimal 13C-labelling for stable isotope dilution in organic analysis - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Commercial Availability and Analytical Guidelines for the Isotope-Labeled Standard 2-NP-Ahd-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial suppliers for 2-NP-Ahd-13C3, a critical internal standard for the detection of nitrofuran antibiotic residues. Additionally, it outlines detailed experimental protocols for the analysis of the corresponding analyte, 1-aminohydantoin (AHD), in various biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established analytical procedures for nitrofuran metabolite analysis.
Commercial Suppliers of this compound
This compound, the 13C labeled 2-nitrophenyl derivative of 1-aminohydantoin (AHD), is utilized as an internal standard in analytical testing to quantify residues of the banned nitrofuran antibiotic, nitrofurantoin. Its use is crucial for ensuring food safety and in forensic and toxicological applications.[1][2] Several commercial suppliers offer this stable isotope-labeled compound in various formats.
| Supplier | Product Name/Number | Format | Available Quantities | CAS Number | Additional Information |
| Sigma-Aldrich | This compound VETRANAL®, analytical standard (1007476-86-9) | Neat | Inquire | 1007476-86-9 | Analytical standard grade.[1] |
| CRM LABSTANDARD | 2-NP-AHD 13C3 solution | Acetonitrile Solution | 1.1 mL or 5 mL ampoule (100.00 mg/l or 1000.00 mg/l) | 1007476-86-9 | Certified Reference Material.[3] |
| MedchemExpress | This compound | Solid | Inquire | 1007476-86-9 | For research use only.[2] |
| PDQ Scientific | 13C3-2-NP-AHD (PDQH-679152) | Solid | 10mg | 1007476-86-9 | Stable isotope-labeled compound.[4] |
| Clearsynth | 2-NP-AHD 13C3 (CS-W-00151) | Inquire | Inquire | 1007476-86-9 | Available upon inquiry.[5] |
| ChemicalBook | This compound | Solid | 1mg, 5mg, 10mg | 1007476-86-9 | Lists various suppliers.[6] |
| HPC Standards | 13C3-2-NP-AHD | Solid | 1x10mg | 1007476-86-9 | Analytical reference standard. |
Experimental Protocols for Nitrofuran Metabolite Analysis
The following protocols are generalized from established methods for the determination of nitrofuran metabolites in food matrices, such as animal tissues and honey.[1][2][3][4][5][6] this compound is introduced as an internal standard during the sample preparation phase to ensure accurate quantification.
Sample Preparation and Derivatization
The analysis of nitrofuran metabolites requires the release of protein-bound residues followed by derivatization to improve chromatographic retention and mass spectrometric detection.
a. Hydrolysis:
-
Homogenize 1-2 grams of the sample tissue (e.g., muscle, liver, honey).
-
Add an appropriate volume of hydrochloric acid (e.g., 0.1 M to 1 M HCl) to the homogenized sample.[2][5]
-
Spike the sample with a known concentration of the internal standard solution, such as this compound in acetonitrile.
-
Incubate the mixture to facilitate the release of bound metabolites. Incubation conditions can vary, for example, overnight at 37°C or for a shorter duration at a higher temperature (e.g., 4 hours at 55°C).[2]
b. Derivatization:
-
Following hydrolysis, add a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO) to the sample.[7]
-
Incubate the mixture to allow for the derivatization of the released AHD (and other nitrofuran metabolites) to their respective 2-nitrophenyl derivatives.[3][7]
c. Extraction:
-
Neutralize the sample to approximately pH 7 using a suitable buffer (e.g., dipotassium hydrogen orthophosphate solution).[3]
-
Perform a liquid-liquid extraction (LLE) with a solvent such as ethyl acetate to isolate the derivatized analytes.[2][6]
-
Alternatively, solid-phase extraction (SPE) can be employed for cleanup and concentration of the analytes.[8][3]
-
Evaporate the organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent mixture (e.g., methanol:water) for LC-MS/MS analysis.[6]
LC-MS/MS Analysis
a. Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of nitrofuran metabolites.[3]
-
Mobile Phase: A gradient elution with a mixture of water (often with additives like ammonium formate) and an organic solvent such as methanol or acetonitrile is typically employed.[3][5]
-
Flow Rate: A flow rate in the range of 0.2-0.6 mL/min is common.[5]
-
Column Temperature: The column is typically maintained at a constant temperature, for instance, 40°C.[5]
b. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the precursor ion to specific product ions for both the analyte (2-NP-AHD) and the internal standard (this compound).
Visualizations
The following diagrams illustrate the typical experimental workflow for the analysis of nitrofuran metabolites.
Caption: General experimental workflow for nitrofuran metabolite analysis.
Caption: Logical flow of the analytical method for nitrofuran residue quantification.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. scielo.br [scielo.br]
- 3. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jfda-online.com [jfda-online.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
Technical Guide: 2-NP-Ahd-13C3 for the Analysis of Nitrofuran Residues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-NP-Ahd-13C3, a critical internal standard for the detection of nitrofuran antibiotic residues in food products. It covers safety and handling procedures, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and relevant quantitative data.
Introduction to this compound
This compound is the 13C isotopically labeled form of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD). It serves as an internal standard in isotope dilution mass spectrometry for the quantification of 1-aminohydantoin (AHD), a metabolite of the banned nitrofuran antibiotic nitrofurantoin.[1] The use of nitrofurans in food-producing animals is prohibited in many countries due to concerns about the carcinogenicity of their residues.[2] Analytical methods for monitoring these residues rely on the detection of their stable metabolites, which can remain bound to tissues for an extended period.[2] this compound is essential for achieving accurate and reliable quantification of AHD in various food matrices, such as meat, seafood, and eggs.[3][4][5]
Safety Data and Handling
Proper handling of this compound is crucial to ensure laboratory safety. The following information is a summary of available safety data.
2.1. Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Skin Irritation (Category 2) [6]
-
Eye Irritation (Category 2) [6]
-
Skin Sensitisation (Category 1) [6]
2.2. Precautionary Measures
When handling this compound, the following precautionary statements should be observed:
| Precautionary Statement | Description |
| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[6] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
2.3. Storage and Stability
| Parameter | Recommendation |
| Storage Temperature | 2-8°C |
| Physical Form | Crystalline solid |
| Incompatible Materials | Strong oxidizing agents |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₄O₄ (with 3 ¹³C atoms) |
| Molar Mass | Approximately 251.17 g/mol |
| CAS Number | 1007476-86-9 |
| Appearance | White crystalline solid |
| Melting Point | 221-223 °C (with decomposition)[7] |
| Solubility | No data available in water.[7] Often dissolved in organic solvents like acetonitrile for analytical use. |
Experimental Protocol: Determination of AHD in Food Samples using this compound and LC-MS/MS
The following is a generalized, yet detailed, experimental protocol for the analysis of the nitrofurantoin metabolite AHD in food matrices using this compound as an internal standard. This protocol is a composite of methodologies described in various scientific publications.
4.1. Principle
The method involves the acid-catalyzed hydrolysis of protein-bound AHD from the sample matrix. The released AHD is then derivatized with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily ionizable 2-NP-AHD. The isotopically labeled internal standard, this compound, is added at the beginning of the procedure to correct for matrix effects and variations in sample preparation and instrument response. The derivatized analyte and internal standard are then extracted, purified, and analyzed by LC-MS/MS.
4.2. Materials and Reagents
-
This compound solution (concentration as required)
-
2-Nitrobenzaldehyde (2-NBA) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Methanol
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (optional, for cleanup)
4.3. Sample Preparation and Extraction
-
Homogenization: Homogenize the food sample (e.g., muscle tissue, shrimp, egg) to a uniform consistency.
-
Spiking: Weigh a precise amount of the homogenized sample (typically 1-5 g) into a centrifuge tube. Add a known amount of the this compound internal standard solution.
-
Hydrolysis and Derivatization:
-
Add a solution of hydrochloric acid to the sample.
-
Add the 2-nitrobenzaldehyde derivatizing agent.
-
Incubate the mixture, often overnight (approximately 16 hours) at 37°C, to allow for the release of bound AHD and its simultaneous derivatization to 2-NP-AHD.
-
-
Neutralization: After incubation, cool the sample and adjust the pH to approximately 7 with a suitable base (e.g., NaOH or K₂HPO₄).
-
Liquid-Liquid Extraction (LLE):
-
Add ethyl acetate to the sample, vortex thoroughly, and centrifuge to separate the layers.
-
Transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction process for a second time to ensure complete recovery.
-
-
Washing: Wash the combined ethyl acetate extracts with hexane to remove excess 2-NBA.
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent mixture (e.g., methanol/water) for LC-MS/MS analysis.
4.4. LC-MS/MS Analysis
-
Chromatographic Separation: Perform separation using a C18 reverse-phase column with a gradient elution program. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium acetate) and an organic component (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: Operate the mass spectrometer in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for both 2-NP-AHD and the internal standard this compound.
4.5. Quantification
Quantify the amount of AHD in the sample by comparing the peak area ratio of the native 2-NP-AHD to the isotopically labeled internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Quantitative Performance Data
The following table summarizes typical performance data for the analytical method described above, as reported in various studies.
| Parameter | Typical Value | Matrix |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/kg | Various |
| Limit of Quantification (LOQ) | 0.03 - 1.0 µg/kg | Various |
| Recovery | 85% - 110% | Various |
| Precision (RSD) | < 15% | Various |
Note: These values can vary depending on the specific matrix, instrumentation, and laboratory conditions.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the determination of AHD using this compound.
Caption: Analytical workflow for AHD determination.
Signaling Pathways and Logical Relationships
Given that this compound is an analytical standard, there are no known biological signaling pathways in which it is directly involved. Its utility is based on its chemical and physical similarity to the derivatized analyte, 2-NP-AHD, allowing for accurate quantification in complex matrices.
The logical relationship in its application is based on the principle of isotope dilution analysis, as illustrated in the following diagram.
Caption: Principle of isotope dilution analysis.
Conclusion
This compound is an indispensable tool for the accurate and reliable monitoring of nitrofurantoin abuse in food production. Its use as an internal standard in LC-MS/MS methods allows for the sensitive and specific quantification of the AHD metabolite, ensuring food safety and compliance with regulatory standards. Adherence to proper safety and handling protocols is essential when working with this compound. The experimental workflow outlined in this guide provides a robust framework for researchers and analytical scientists involved in food safety testing and drug residue analysis.
References
- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. spectroscopyworld.com [spectroscopyworld.com]
- 3. European Union reference laboratory antimicrobial and dye residues in food | EURL [sitesv2.anses.fr]
- 4. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. European Union Reference Laboratories - Food Safety - European Commission [food.ec.europa.eu]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pure.qub.ac.uk [pure.qub.ac.uk]
An In-depth Technical Guide to Nitrofuran Antibiotics and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrofurans are a class of synthetic broad-spectrum antibiotics characterized by a 5-nitrofuran ring.[1][2] First introduced in the 1940s, they have been utilized in both human and veterinary medicine to treat a variety of bacterial and protozoan infections.[1] However, concerns over their potential carcinogenicity have led to a ban on their use in food-producing animals in many regions, including the European Union.[3][4] This guide provides a comprehensive technical overview of nitrofuran antibiotics, their mechanism of action, metabolic fate, and the analytical methodologies employed for their detection.
Core Concepts of Nitrofuran Antibiotics
Mechanism of Action
Nitrofuran antibiotics are prodrugs, meaning they are inactive until metabolized within the target bacterial cell.[5] The activation process is a key feature of their antibacterial activity. Bacterial nitroreductases reduce the 5-nitro group on the furan ring, leading to the formation of highly reactive electrophilic intermediates.[6][7][8] These reactive metabolites are non-specific in their targets and disrupt multiple vital cellular processes, including:
-
DNA and RNA damage: The reactive intermediates can directly damage bacterial DNA and RNA, inhibiting replication and transcription.[6][7][8]
-
Protein synthesis inhibition: They can attack ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[8]
-
Interference with metabolic pathways: The intermediates can inhibit enzymes involved in crucial metabolic pathways such as the citric acid cycle and pyruvate metabolism.[6][9]
This multi-targeted approach is a significant advantage of nitrofurans, as it makes the development of bacterial resistance more difficult compared to antibiotics with a single, specific target.[1][6]
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrofuran - Wikipedia [en.wikipedia.org]
- 3. vliz.be [vliz.be]
- 4. agilent.com [agilent.com]
- 5. journals.asm.org [journals.asm.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. youtube.com [youtube.com]
- 8. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
The Regulatory Imperative of Monitoring Nitrofuran Residues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the regulatory significance surrounding the monitoring of nitrofuran residues in food products. Nitrofurans, a class of broad-spectrum synthetic antibiotics, have been prohibited for use in food-producing animals in numerous countries due to significant public health concerns. This document outlines the toxicological risks, metabolic pathways, international regulatory standards, and detailed analytical methodologies for the detection of these banned substances.
The Regulatory Landscape and Rationale for Banning Nitrofurans
The use of nitrofurans, including furazolidone, furaltadone, nitrofurantoin, and nitrofurazone, in food-producing animals has been widely banned by regulatory bodies such as the European Union (EU), the U.S. Food and Drug Administration (FDA), and authorities in China and Japan.[1] The primary driver for this prohibition is the substantial evidence of their carcinogenic and mutagenic properties.[2][3]
Toxicological studies have demonstrated that nitrofurans and their metabolites can induce tumor formation in laboratory animals.[4][5] The genotoxic mechanism of nitrofurans involves their metabolic reduction into reactive intermediates.[6] These reactive species can bind to cellular macromolecules, including DNA, leading to DNA damage and mutations, which can initiate carcinogenesis.[7][8][9] The International Agency for Research on Cancer (IARC) has evaluated certain nitrofurans, and while evidence in humans is limited, the findings in experimental animals have been sufficient to warrant stringent regulatory action.
Due to these health risks, regulatory authorities have adopted a zero-tolerance policy for nitrofuran residues in food products of animal origin.[10]
Metabolism of Nitrofurans and the Formation of Stable Metabolites
A key challenge in monitoring nitrofuran use is the rapid metabolism of the parent compounds in animals. The parent drugs have very short half-lives and are quickly broken down.[2][3] However, their metabolites can bind to tissue proteins, forming stable, long-lasting residues.[9] These tissue-bound metabolites are the primary targets for regulatory monitoring as they serve as reliable markers of illegal nitrofuran use.
The four principal nitrofuran parent drugs and their corresponding stable, tissue-bound metabolites are:
-
Furazolidone metabolizes to 3-amino-2-oxazolidinone (AOZ)
-
Furaltadone metabolizes to 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ)
-
Nitrofurantoin metabolizes to 1-aminohydantoin (AHD)
-
Nitrofurazone metabolizes to Semicarbazide (SEM)
The persistence of these metabolites in edible tissues like muscle and liver makes their detection a crucial aspect of food safety surveillance programs.[9]
Below is a diagram illustrating the metabolic pathway of parent nitrofurans to their tissue-bound metabolites.
International Regulatory Limits for Nitrofuran Residues
To ensure the effectiveness of the ban and to harmonize testing across different regions, regulatory bodies have established performance limits for the detection of nitrofuran metabolites. In the European Union, the Minimum Required Performance Limit (MRPL) was initially set at 1.0 µg/kg for each of the four main metabolites.[2] This has since been replaced by a Reference Point for Action (RPA) of 0.5 µg/kg for each metabolite, which came into effect in late 2022.[1][11][12] Any food product of animal origin found to have nitrofuran metabolite concentrations at or above this RPA is considered non-compliant and is not permitted to enter the food chain.[11]
The following table summarizes the regulatory limits for nitrofuran metabolites in major international markets.
| Regulatory Body | Region/Country | Analyte | Matrix | Regulatory Limit (µg/kg) | Reference |
| European Commission | European Union | AOZ, AMOZ, AHD, SEM, DNSH | Food of animal origin | 0.5 (RPA) | --INVALID-LINK-- |
| U.S. FDA | United States | Furazolidone, Nitrofurazone | Food of animal origin | Prohibited (Zero Tolerance) | --INVALID-LINK-- |
| MHLW | Japan | Not specified individually | All foods | Uniform limit of 0.01 ppm (10 µg/kg) for unlisted substances | --INVALID-LINK-- |
| NHC & SAMR | China | AOZ, AMOZ, AHD, SEM | Animal-derived food | Not permitted to be detected | --INVALID-LINK-- |
Analytical Methodology for Nitrofuran Residue Detection
The standard analytical approach for the detection and quantification of nitrofuran metabolites is Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, which is essential for detecting residues at the low levels required by regulations.
Experimental Protocol: LC-MS/MS Analysis of Nitrofuran Metabolites
This protocol provides a representative method for the determination of AOZ, AMOZ, AHD, and SEM in animal tissues.
4.1.1. Sample Preparation
-
Homogenization: Weigh 2 grams of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube.
-
Hydrolysis: Add 8 mL of 0.2 M hydrochloric acid to the sample. This step is crucial for releasing the tissue-bound metabolites.
-
Internal Standard Spiking: Add an internal standard solution containing isotopically labeled analogues of each metabolite (e.g., AOZ-d4, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂) to the sample.
-
Derivatization: Add 100 µL of 0.1 M 2-nitrobenzaldehyde (2-NBA) in a suitable solvent (e.g., DMSO or methanol). The 2-NBA reacts with the primary amine group of the metabolites, forming stable derivatives with improved chromatographic and mass spectrometric properties.
-
Incubation: Vortex the sample and incubate it overnight (approximately 16 hours) at 37°C with gentle shaking to ensure complete hydrolysis and derivatization.
-
Neutralization: Cool the sample to room temperature and adjust the pH to approximately 7.5 using a potassium phosphate buffer and sodium hydroxide solution.
-
Liquid-Liquid Extraction (LLE): Add 8 mL of ethyl acetate, vortex vigorously for 5 minutes, and centrifuge. Collect the upper ethyl acetate layer. Repeat the extraction process.
-
Evaporation: Combine the ethyl acetate extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of a water/methanol mixture.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4.1.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each derivatized metabolite and its corresponding internal standard.
-
The following table provides example MRM transitions for the 2-NBA derivatives of the nitrofuran metabolites.
| Analyte (2-NBA derivative) | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| NP-AOZ | 236.1 | 134.1 | 104.1 |
| NP-AMOZ | 335.1 | 291.1 | 262.1 |
| NP-AHD | 249.1 | 134.1 | 206.1 |
| NP-SEM | 209.1 | 134.1 | 166.1 |
The following diagram illustrates the analytical workflow for nitrofuran residue testing.
Genotoxicity and Carcinogenicity Signaling
The genotoxic and carcinogenic effects of nitrofurans are initiated by the reductive activation of their nitro group by cellular reductases. This process generates a series of reactive intermediates, including nitroso, hydroxylamino, and amino derivatives, as well as reactive oxygen species (ROS). These reactive molecules can interact with and damage cellular macromolecules.
The key events in the toxicological pathway include:
-
Reductive Activation: The nitro group of the nitrofuran molecule is reduced by cellular enzymes, such as nitroreductases.
-
Formation of Reactive Intermediates: This reduction leads to the formation of highly reactive electrophilic species.
-
Macromolecular Adduct Formation: The reactive intermediates can covalently bind to cellular nucleophiles, including DNA, RNA, and proteins, forming adducts.
-
DNA Damage: DNA adducts can lead to mutations, strand breaks, and chromosomal aberrations.
-
Oxidative Stress: The generation of ROS can induce oxidative stress, further damaging cellular components.
-
Initiation of Carcinogenesis: The accumulation of genetic damage can lead to the initiation and promotion of cancer.
The diagram below outlines the proposed signaling pathway for nitrofuran-induced genotoxicity.
Conclusion
The monitoring of nitrofuran residues is of paramount regulatory significance due to the proven carcinogenic and mutagenic risks they pose to human health. The ban on their use in food-producing animals necessitates robust and sensitive analytical methods to ensure the safety of the food supply. The detection of their stable, tissue-bound metabolites by LC-MS/MS is the cornerstone of regulatory surveillance. A thorough understanding of the toxicology, metabolism, and analytical chemistry of nitrofurans is essential for researchers, scientists, and drug development professionals to navigate the complex regulatory landscape and to contribute to the global effort of ensuring food safety.
References
- 1. Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carcinogenicity of 5-nitrofurans and related compounds with amino-heterocyclic substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrofuran, Malachite Green and Canned Pork Products [cfs.gov.hk]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. Mechanistic interpretation of the genotoxicity of nitrofurans (antibacterial agents) using quantitative structure-activity relationships and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sitesv2.anses.fr [sitesv2.anses.fr]
- 10. euchinasafe.eu [euchinasafe.eu]
- 11. Reduction of limits for prohibited substances chloramphenicol and nitrofurans (additionally newly demanded: Nifursol) - Quality Services International [qsi-q3.com]
- 12. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of 2-NP-Ahd in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2-nitro-p-azido-L-phenylalanine (2-NP-Ahd), a derivatized metabolite of the nitrofuran antibiotic nitrofurantoin. To ensure high accuracy and precision, a stable isotope-labeled internal standard, 2-NP-Ahd-13C3, is employed. This method is applicable to researchers, scientists, and drug development professionals involved in drug metabolism studies, food safety testing, and pharmacokinetic analysis. The protocol details sample preparation from a biological matrix, chromatographic separation, and mass spectrometric detection.
Introduction
Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in veterinary medicine. However, due to concerns over their potential carcinogenicity, their use in food-producing animals has been banned in many countries. Regulatory monitoring of nitrofuran residues in food products of animal origin is therefore crucial. The parent nitrofuran drugs are rapidly metabolized, and their residues become covalently bound to tissue proteins. Analysis of these bound residues is performed by measuring their stable metabolites after a chemical release and derivatization process.
1-aminohydantoin (AHD) is the tissue-bound metabolite of nitrofurantoin. For enhanced detection by LC-MS/MS, AHD is derivatized with 2-nitrobenzaldehyde (2-NBA) to form 2-((2-nitrophenyl)methylene)-hydantoin (2-NP-Ahd).[1][2] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation and matrix effects.[3][4] This application note provides a detailed protocol for the extraction, derivatization, and subsequent LC-MS/MS analysis of 2-NP-Ahd using this compound as the internal standard.
Experimental
Materials and Reagents
-
2-NP-Ahd analytical standard
-
This compound internal standard solution (e.g., in acetonitrile)[5][6]
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hydrochloric acid (HCl)
-
2-nitrobenzaldehyde (2-NBA)
-
Ethyl acetate
-
Hexane
-
Phosphate buffer
-
Sodium hydroxide (NaOH)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Sample Preparation
A generic procedure for animal tissue (e.g., muscle) is described below. This may need to be adapted for other biological matrices.
-
Homogenization: Weigh 1 g of the tissue sample into a polypropylene centrifuge tube.
-
Spiking with Internal Standard: Add a known amount of this compound internal standard solution to the sample.
-
Hydrolysis and Derivatization:
-
Add 5 mL of 0.2 M HCl to the sample.[1]
-
Add 50 µL of 0.1 M 2-nitrobenzaldehyde (in a suitable solvent like DMSO or methanol).[1]
-
Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle shaking. This step both hydrolyzes the protein-bound metabolites and derivatizes the released AHD to 2-NP-Ahd.[1]
-
-
pH Adjustment: After incubation, cool the sample to room temperature. Adjust the pH to approximately 7 by adding NaOH and phosphate buffer.[1]
-
Liquid-Liquid Extraction (LLE):
-
Add 5 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
-
Clean-up (optional but recommended): For cleaner samples, a solid-phase extraction (SPE) step can be implemented after reconstitution.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Multiple Reaction Monitoring (MRM): The specific precursor and product ion transitions for 2-NP-Ahd and this compound should be optimized on the specific instrument. Typical transitions are provided in Table 1.
Quantitative Data Summary
The following table summarizes typical quantitative performance parameters for the LC-MS/MS analysis of 2-NP-Ahd. These values may vary depending on the specific instrumentation and matrix.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg | |
| Limit of Quantification (LOQ) | 0.1 - 1.0 µg/kg | |
| Linearity (R²) | > 0.99 | General expectation for bioanalytical methods |
| Calibration Range | 0.1 - 50 µg/kg | Adapted from similar analyses |
| Accuracy (% Recovery) | 85 - 115% | General expectation for bioanalytical methods |
| Precision (% RSD) | < 15% | General expectation for bioanalytical methods |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| 2-NP-Ahd | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
| This compound | [To be determined empirically] | [To be determined empirically] | [To be determined empirically] |
Note: The exact m/z values for precursor and product ions should be determined by infusing a standard solution of 2-NP-Ahd and this compound into the mass spectrometer and optimizing the collision energy for the most stable and abundant fragment ions.
Diagrams
Caption: Experimental workflow for the analysis of 2-NP-Ahd.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Conclusion
The LC-MS/MS method presented here, utilizing this compound as an internal standard, provides a reliable and sensitive approach for the quantification of 2-NP-Ahd in biological matrices. The detailed sample preparation protocol, including hydrolysis and derivatization, allows for the analysis of protein-bound nitrofuran residues. This method is well-suited for applications in food safety, drug metabolism, and pharmacokinetic research, ensuring high-quality and reproducible results. The provided workflows and principles serve as a valuable guide for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Automated determination of precursor ion, product ion, and neutral loss compositions and deconvolution of composite mass spectra using ion correlation based on exact masses and relative isotopic abundances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. clearsynth.com [clearsynth.com]
- 6. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of Nitrofuran Metabolites in Food Samples using 2-NP-Ahd-¹³C₃ as an Internal Standard
Introduction
Nitrofurans are a class of broad-spectrum synthetic antibiotics that have been widely used in animal production due to their excellent antibacterial and growth-promoting properties. However, concerns over their carcinogenicity and mutagenicity have led to a ban on their use in food-producing animals in many countries, including the European Union and the United States. Due to their rapid metabolism in animals, the parent nitrofuran compounds are rarely detected. Instead, their stable, tissue-bound metabolites are monitored as markers for the illegal use of these drugs.
This document provides a detailed protocol for the quantitative analysis of nitrofuran metabolites in various food samples, specifically focusing on 1-aminohydantoin (AHD), the metabolite of nitrofurantoin. The method employs liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and utilizes the stable isotope-labeled internal standard, 2-NP-Ahd-¹³C₃ (the derivatized form of AHD-¹³C₃), for accurate and reliable quantification. This internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.[1][2][3][4][5][6]
Analytical Principle
The analytical method involves the following key steps:
-
Sample Homogenization: The food sample is first homogenized to ensure uniformity.
-
Acid Hydrolysis: The homogenized sample is subjected to acid hydrolysis to release the protein-bound nitrofuran metabolites.
-
Derivatization: The released metabolites are simultaneously derivatized with 2-nitrobenzaldehyde (2-NBA). This reaction converts the metabolites, which have poor chromatographic properties, into more stable and readily detectable nitrophenyl (NP) derivatives. For AHD, this results in the formation of NP-AHD.
-
Extraction: The NP-derivatives are then extracted from the sample matrix using either liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The cleaned-up extract is analyzed by LC-MS/MS. The analytes are separated chromatographically and then detected and quantified by mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The use of 2-NP-Ahd-¹³C₃ as an internal standard allows for accurate quantification by correcting for any analyte loss during sample preparation and for signal suppression or enhancement during ionization.
Experimental Workflow
Caption: Figure 1. Experimental Workflow for Nitrofuran Metabolite Analysis
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific food matrices.
1. Reagents and Materials
-
2-NP-Ahd-¹³C₃ and other stable isotope-labeled internal standards (e.g., AOZ-d₄, AMOZ-d₅, SEM-¹³C¹⁵N₂)
-
Native nitrofuran metabolite standards (AHD, AOZ, AMOZ, SEM)
-
2-Nitrobenzaldehyde (2-NBA)
-
Hydrochloric acid (HCl)
-
Potassium phosphate dibasic (K₂HPO₄)
-
Ethyl acetate
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Ultrapure water
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Standard Solution Preparation
-
Prepare individual stock solutions of native and isotope-labeled standards in methanol (e.g., 1 mg/mL).
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Prepare the derivatizing reagent by dissolving 2-NBA in a suitable solvent like DMSO or methanol.
3. Sample Preparation
The following is an example protocol for honey:
-
Weigh 2 grams of a homogenized honey sample into a centrifuge tube.
-
Add a known amount of the internal standard working solution, including AHD-¹³C₃.
-
Add 5 mL of 0.12 M HCl and 300 µL of 50 mM 2-NBA in DMSO.
-
Vortex the sample and incubate it overnight (approximately 16-18 hours) at 37°C for hydrolysis and derivatization to occur.[7][8]
-
Cool the sample to room temperature and adjust the pH to approximately 7 by adding 6 mL of 0.1 M K₂HPO₄.[8]
-
Perform a liquid-liquid extraction by adding 10 mL of ethyl acetate, vortexing, and centrifuging.[9]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 methanol/water).[9]
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.[10]
-
Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with additives like ammonium acetate or formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally used.[2][11]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Two MRM transitions are typically monitored for each analyte for confirmation.[2]
-
MRM Transitions: The specific precursor and product ions for NP-AHD and its ¹³C₃-labeled internal standard need to be optimized on the specific instrument used. Example transitions are provided in the data tables below.
-
Quantitative Data Summary
The following tables summarize typical performance data for the analysis of nitrofuran metabolites, including AHD, in various food matrices.
Table 1: LC-MS/MS Parameters for NP-AHD and its Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| NP-AHD | 249.0 | 133.9 | 178.0 | Optimized per instrument |
| NP-AHD-¹³C₃ | 252.0 | 134.0 | - | Optimized per instrument |
Note: The exact m/z values and collision energies may vary slightly depending on the instrument and experimental conditions.[6]
Table 2: Method Validation Data for AHD in Different Food Matrices
| Food Matrix | Spiking Level (µg/kg) | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Honey | 0.5 - 2.0 | 92 - 103 | ≤ 10 | - | 0.25 | [12] |
| Shrimp | Not specified | - | - | - | - | [7] |
| Animal Tissue | 1, 2, 5 | 80.3 - 119.0 | < 8.1 (intra-day) | 0.4 - 0.5 | 0.8 - 1.0 | [6] |
| Soft-shell Turtle Powder | 0.5 - 10.0 | 82.2 - 108.1 | 1.5 - 3.8 | - | - | [13] |
| Egg | Not specified | - | - | 0.22 (CCα) | - | [14] |
LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; CCα: Decision Limit.
Signaling Pathway and Logical Relationships
The analytical process does not involve a biological signaling pathway. However, the logical relationship between the parent drug, its metabolite, and the derivatized form is crucial for understanding the analysis.
Caption: Figure 2. Logical Relationship of Analyte Forms
Conclusion
The use of the stable isotope-labeled internal standard 2-NP-Ahd-¹³C₃ is essential for the accurate and reliable quantification of the nitrofuran metabolite AHD in food samples. The LC-MS/MS method, incorporating acid hydrolysis, derivatization, and a robust extraction procedure, provides the necessary sensitivity and selectivity to meet regulatory requirements for the monitoring of banned nitrofuran antibiotics in the food supply chain. The protocol outlined in these application notes serves as a comprehensive guide for researchers and analytical scientists in the field of food safety.
References
- 1. Preparation of stable isotope-labeled 2-nitrobenzaldehyde derivatives of four metabolites of nitrofuran antibiotics and their comprehensive characterization by UV, MS, and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 7. fda.gov [fda.gov]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
- 10. scielo.br [scielo.br]
- 11. agilent.com [agilent.com]
- 12. Determination and confirmation of nitrofuran residues in honey using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. daneshyari.com [daneshyari.com]
Sample preparation for nitrofuran analysis with internal standards
Topic: Sample Preparation for Nitrofuran Analysis with Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, are synthetic broad-spectrum antimicrobial agents. Due to concerns over their carcinogenic potential, their use in food-producing animals has been banned in many countries, including the European Union.[1][2] Regulatory bodies have established minimum required performance limits (MRPL) for the detection of nitrofuran residues in various food matrices.[2]
Following administration, nitrofurans are rapidly metabolized, and their residues become covalently bound to tissue proteins.[3] Consequently, analytical methods focus on the detection of their stable, tissue-bound metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][4]
This application note provides a detailed protocol for the sample preparation of various matrices for the quantitative analysis of nitrofuran metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and isotopically labeled internal standards. The procedure involves acid hydrolysis to release the protein-bound metabolites, followed by derivatization with 2-nitrobenzaldehyde (2-NBA) to form stable derivatives suitable for LC-MS/MS analysis.[3][5][6]
Quantitative Data Summary
The following table summarizes the performance data for the analysis of nitrofuran metabolites in various food matrices using the described sample preparation protocol with internal standards.
| Matrix | Analyte | Internal Standard | Recovery (%) | Limit of Quantitation (LOQ) (µg/kg) |
| Crawfish Meat | AOZ | d4-AOZ | 79 - 110 | < 0.05 |
| Crawfish Meat | AMOZ | d5-AMOZ | 79 - 110 | < 0.05 |
| Crawfish Meat | AHD | ¹³C₃-AHD | 79 - 110 | < 0.05 |
| Crawfish Meat | SEM | ¹³C,¹⁵N₂-SEM | 79 - 110 | < 0.05 |
| Fish | AOZ | d4-AOZ | 88 - 112 | 1.5 |
| Fish | AMOZ | d5-AMOZ | 88 - 112 | 1.5 |
| Fish | AHD | ¹³C₃-AHD | 88 - 112 | 1.5 |
| Fish | SEM | ¹³C,¹⁵N₂-SEM | 88 - 112 | 1.5 |
| Pork | AOZ | Not Specified | 97.4 - 109.5 | 0.033 - 0.369 |
| Pork | AMOZ | Not Specified | 97.4 - 109.5 | 0.033 - 0.369 |
| Pork | AHD | Not Specified | 97.4 - 109.5 | 0.033 - 0.369 |
| Pork | SEM | Not Specified | 97.4 - 109.5 | 0.033 - 0.369 |
| Honey | AOZ | d4-AOZ | 98.6 - 109.0 | 0.030 - 0.293 |
| Honey | AMOZ | d5-AMOZ | 98.6 - 109.0 | 0.030 - 0.293 |
| Honey | AHD | Not Specified | 98.6 - 109.0 | 0.030 - 0.293 |
| Honey | SEM | Not Specified | 98.6 - 109.0 | 0.030 - 0.293 |
Experimental Protocol
This protocol outlines the key steps for the extraction and derivatization of nitrofuran metabolites from animal-derived food products.
1. Materials and Reagents
-
Standards: Analytical standards of AOZ, AMOZ, AHD, and SEM.
-
Internal Standards: Isotopically labeled internal standards (e.g., d4-AOZ, d5-AMOZ, ¹³C₃-AHD, ¹³C,¹⁵N₂-SEM).[7][8]
-
Reagents:
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
2-Nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO)
-
Dipotassium hydrogen phosphate (K₂HPO₄), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Ethyl acetate
-
n-Hexane
-
Methanol
-
Water (HPLC grade or equivalent)
-
-
Equipment:
-
Homogenizer
-
Centrifuge
-
Water bath or incubator
-
Vortex mixer
-
Nitrogen evaporator
-
LC-MS/MS system
-
2. Sample Preparation
-
Homogenization: Homogenize a representative portion of the sample (e.g., animal tissue, seafood, honey) to a uniform consistency. For solid samples, this may involve grinding with dry ice.[8]
-
Weighing and Spiking: Weigh 1-2 g of the homogenized sample into a centrifuge tube. Add a known amount of the internal standard working solution to each sample, blank, and calibration standard.[9]
3. Hydrolysis and Derivatization
-
Acid Hydrolysis: Add approximately 5 mL of 0.1 M HCl to the sample.[9] This step facilitates the release of protein-bound nitrofuran metabolites.
-
Derivatization: Add 100-200 µL of the 2-NBA solution to the acidified sample.[8] The 2-NBA reacts with the primary amine group of the metabolites to form stable nitrophenyl derivatives.
-
Incubation: Vortex the mixture thoroughly and incubate at 37-60°C for at least 2 hours or overnight.[3][4] Some methods suggest that with thermostatic ultrasound assistance, the derivatization time can be significantly reduced.[4][10]
4. Extraction and Clean-up
-
pH Adjustment: After incubation, cool the samples to room temperature. Adjust the pH to approximately 7.4 by adding 1 M K₂HPO₄ and 1 M NaOH.[11]
-
Liquid-Liquid Extraction: Add 5-10 mL of ethyl acetate, vortex vigorously for 1-2 minutes, and centrifuge to separate the layers.[11] Transfer the upper organic layer to a clean tube. Repeat the extraction process for a second time to ensure complete recovery.
-
Washing: Add 2 mL of water to the combined ethyl acetate extracts, vortex, and discard the lower aqueous layer to remove water-soluble impurities.[6]
-
Evaporation: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution and Defatting: Reconstitute the dried residue in 1 mL of a methanol/water mixture. For fatty matrices, a subsequent clean-up step with n-hexane may be necessary to remove lipids. Add 1-2 mL of n-hexane, vortex, and discard the upper hexane layer.
-
Final Preparation: The final extract is then ready for filtration and injection into the LC-MS/MS system.
Visualizations
Caption: Workflow for nitrofuran metabolite sample preparation.
Caption: Logical relationship of nitrofuran analysis.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. lcms.cz [lcms.cz]
- 3. nucleus.iaea.org [nucleus.iaea.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Nitrofuran Metabolites in Shrimp | FDA [fda.gov]
- 7. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 8. fda.gov [fda.gov]
- 9. manuals.plus [manuals.plus]
- 10. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Derivatization of Adipic Acid Dihydrazide (AHD) with 2-Nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adipic acid dihydrazide (AHD) is a symmetrical, six-carbon dihydrazide commonly employed as a homobifunctional crosslinking agent. Its two terminal hydrazide groups readily react with aldehydes to form stable hydrazone linkages. This derivatization is particularly useful in bioconjugation, polymer chemistry, and analytical sciences for linking molecules, modifying surfaces, and detecting carbonyl compounds. 2-Nitrobenzaldehyde is an aromatic aldehyde containing an ortho-nitro group, which can serve as a chromophore for UV-Vis detection and provides a reactive handle for further chemical modifications. The derivatization of AHD with 2-nitrobenzaldehyde results in the formation of adipic acid bis(2-nitrobenzylidene)hydrazide, a molecule with potential applications in areas requiring a well-defined, rigid linker with spectroscopic properties.
This document provides a detailed protocol for the derivatization of AHD with 2-nitrobenzaldehyde, outlining the synthetic procedure, purification, and characterization of the resulting bis-hydrazone derivative.
Chemical Reaction and Stoichiometry
The derivatization reaction proceeds via a condensation reaction between the hydrazide functional groups of AHD and the aldehyde group of 2-nitrobenzaldehyde, forming a stable carbon-nitrogen double bond (hydrazone). As AHD possesses two hydrazide moieties, a 1:2 molar ratio of AHD to 2-nitrobenzaldehyde is required for the complete formation of the bis-derivatized product.
Reaction Scheme:
Experimental Protocol
This protocol is based on general procedures for the synthesis of hydrazones from hydrazides and aromatic aldehydes.[1][2]
Materials and Reagents:
-
Adipic acid dihydrazide (AHD) (≥98%)
-
2-Nitrobenzaldehyde (≥99%)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Filtration apparatus (Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Adipic acid dihydrazide (1.0 eq) in absolute ethanol. Gentle heating may be required to achieve complete dissolution.
-
In a separate beaker, dissolve 2-nitrobenzaldehyde (2.1 eq) in a minimal amount of absolute ethanol.
-
-
Reaction Setup:
-
Attach a reflux condenser to the round-bottom flask containing the AHD solution.
-
Begin stirring the AHD solution.
-
-
Addition of 2-Nitrobenzaldehyde:
-
Slowly add the 2-nitrobenzaldehyde solution to the stirring AHD solution at room temperature.
-
(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Product Precipitation and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution as a solid.
-
If precipitation is not complete, the reaction mixture can be cooled further in an ice bath.
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
-
Washing and Drying:
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum or in a desiccator to a constant weight.
-
Data Presentation
As no specific experimental data for the synthesis of adipic acid bis(2-nitrobenzylidene)hydrazide has been published, the following table presents expected physicochemical properties and analytical data based on the starting materials and analogous hydrazone compounds.
| Parameter | Adipic Acid Dihydrazide (AHD) | 2-Nitrobenzaldehyde | Adipic Acid bis(2-nitrobenzylidene)hydrazide (Expected) |
| Molecular Formula | C₆H₁₄N₄O₂ | C₇H₅NO₃ | C₂₀H₂₀N₆O₆ |
| Molecular Weight | 174.20 g/mol | 151.12 g/mol | 440.41 g/mol |
| Appearance | White crystalline powder | Pale yellow crystals | Yellow to orange solid |
| Melting Point (°C) | 180-182 | 42-44 | >200 (Decomposition expected at high temperatures) |
| Solubility | Soluble in water | Sparingly soluble in water, soluble in ethanol | Insoluble in water, sparingly soluble in ethanol, soluble in DMSO, DMF |
| Expected Yield (%) | - | - | > 80 |
| FT-IR (cm⁻¹) | ~3300 (N-H), ~1640 (C=O) | ~2850, 2750 (C-H, aldehyde), ~1700 (C=O), ~1520, 1350 (NO₂) | ~3200 (N-H), ~1680 (C=O), ~1600 (C=N), ~1520, 1350 (NO₂) |
| ¹H NMR (DMSO-d₆, ppm) | ~9.0 (s, 2H, -CONHH ), ~4.2 (s, 4H, -NH ₂), ~2.1 (m, 4H), ~1.5 (m, 4H) | ~10.4 (s, 1H, -CHO), ~8.1-7.7 (m, 4H, Ar-H) | ~11.5 (s, 2H, -CONH -), ~8.5 (s, 2H, -N=CH -), ~8.2-7.6 (m, 8H, Ar-H), ~2.3 (t, 4H), ~1.6 (m, 4H) |
| ¹³C NMR (DMSO-d₆, ppm) | ~171 (C=O), ~33, ~25 | ~189 (C=O), ~150, ~134, ~131, ~129, ~125 | ~172 (C=O), ~148 (Ar-C-NO₂), ~145 (C=N), Aromatic carbons (135-120), ~33, ~25 |
| Mass Spec (m/z) | 175.11 [M+H]⁺ | 152.03 [M+H]⁺ | 441.15 [M+H]⁺, 463.13 [M+Na]⁺ |
Visualizations
Reaction Pathway Diagram
Caption: Reaction scheme for the derivatization of AHD.
Experimental Workflow Diagram
Caption: Experimental workflow for AHD derivatization.
References
Application of 2-NP-Ahd-13C3 in Veterinary Drug Residue Testing
Introduction
Furaltadone, a nitrofuran antibiotic, has been widely used in veterinary medicine to treat bacterial and protozoan infections in food-producing animals. However, due to concerns about the carcinogenic potential of their residues, the use of nitrofurans in food-producing animals has been banned in many countries, including the European Union.[1] To monitor the illegal use of these substances, regulatory bodies focus on detecting their metabolites, which remain in animal tissues for an extended period after the parent drug has been eliminated. The metabolite of furaltadone is 3-amino-2-oxazolidinone (AOZ). For analytical purposes, AOZ is derivatized with 2-nitrobenzaldehyde to form 2-nitrophenyl-3-amino-2-oxazolidinone (2-NP-AOZ), a more stable derivative suitable for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.[2][3]
2-NP-Ahd-13C3 is the 13C-labeled internal standard corresponding to the derivatized metabolite of another nitrofuran, nitrofurantoin (1-aminohydantoin, AHD). However, due to structural similarities and co-extraction in multi-residue methods, isotopically labeled internal standards for one nitrofuran metabolite are often used in the broader analysis of all nitrofuran metabolites to ensure accuracy and precision. This application note details the use of this compound as an internal standard in the analytical workflow for the determination of furaltadone residues (measured as the metabolite AOZ) in various veterinary drug residue testing matrices. The use of a stable isotope-labeled internal standard is crucial for compensating for matrix effects and variations during sample preparation and analysis.[4][5]
Analytical Principle
The analytical method for the determination of furaltadone metabolite (AOZ) residues involves several key steps:
-
Sample Homogenization: The tissue sample (e.g., muscle, liver, kidney) or other matrix (e.g., eggs, honey) is homogenized to ensure uniformity.
-
Hydrolysis: The homogenized sample is subjected to mild acid hydrolysis to release the protein-bound metabolites.
-
Derivatization: The released AOZ is derivatized with 2-nitrobenzaldehyde to form the stable derivative, 2-NP-AOZ. It is at this stage that the isotopically labeled internal standard, this compound, is added to the sample.[2]
-
Extraction: The derivatized analyte and internal standard are extracted from the sample matrix using an organic solvent, typically ethyl acetate.[6]
-
Clean-up: The extract is purified to remove interfering substances. This may involve liquid-liquid extraction or solid-phase extraction (SPE).[2]
-
LC-MS/MS Analysis: The purified extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of 2-NP-AOZ, using the signal from this compound for normalization.[3]
Data Presentation
The following tables summarize the typical performance characteristics of analytical methods for the determination of nitrofuran metabolites, including AOZ, using isotope dilution LC-MS/MS. While the specific use of this compound is not always explicitly stated for AOZ analysis in the cited literature, the data is representative of the performance expected when using a corresponding isotopically labeled internal standard in such validated methods.
Table 1: Method Performance Characteristics for Nitrofuran Metabolite (AHD) in Animal Tissue [2]
| Parameter | Value |
| Limit of Detection (LOD) | 0.5 - 5 ng/g |
| Limit of Quantification (LOQ) | 2.5 - 10 ng/g |
| Recovery (SPE) | 92 - 105% |
| Derivatization Yield | 66 - 74% |
Table 2: Method Performance for Furaltadone Metabolite (AMOZ) in Poultry Eggs [4][7]
| Parameter | Value |
| Decision Limit (CCα) | 0.1 µg/kg |
| Detection Capability (CCβ) | 0.5 µg/kg |
Table 3: Method Performance for Nitrofuran Metabolites in Honey [8]
| Parameter | Value |
| Limit of Quantification (LOQ) | 0.25 ppb |
| Accuracy | 92 - 103% |
| Coefficient of Variation (CV) | ≤ 10% |
Experimental Protocols
1. Sample Preparation and Extraction for Animal Tissue
This protocol is adapted from established methods for the analysis of nitrofuran metabolites in animal tissues.[2]
-
Reagents and Materials:
-
This compound internal standard solution (concentration to be optimized based on instrument sensitivity)
-
2-Nitrobenzaldehyde (2-NBA) solution (50 mM in DMSO)
-
Hydrochloric acid (0.1 M)
-
Dipotassium hydrogen phosphate buffer (pH 7.4)
-
Ethyl acetate
-
n-Hexane
-
Methanol
-
Water (LC-MS grade)
-
Homogenizer
-
Centrifuge
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
-
-
Procedure:
-
Weigh 1 g of homogenized animal tissue into a centrifuge tube.
-
Add the appropriate amount of this compound internal standard solution.
-
Add 5 mL of 0.1 M HCl.
-
Vortex for 1 minute.
-
Add 200 µL of 2-NBA solution.
-
Incubate overnight (approximately 16 hours) at 37°C for hydrolysis and derivatization.
-
Allow the sample to cool to room temperature.
-
Neutralize the sample with dipotassium hydrogen phosphate buffer to a pH of approximately 7.4.
-
Add 5 mL of ethyl acetate, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of n-hexane and 1 mL of water/methanol (9:1, v/v).
-
Vortex and centrifuge. Discard the upper n-hexane layer.
-
The aqueous layer is ready for LC-MS/MS analysis. For further clean-up, proceed with SPE.
-
2. Solid-Phase Extraction (SPE) Clean-up
-
Procedure:
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the aqueous extract from the previous step onto the cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of mobile phase for LC-MS/MS injection.
-
3. LC-MS/MS Analysis
-
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.
-
-
LC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
MS/MS Conditions (Typical):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor at least two transitions for 2-NP-AOZ and one for this compound. The specific m/z transitions should be optimized for the instrument used.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. cerilliant.com [cerilliant.com]
- 5. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS/MS methodology to determine furaltadone residues in the macroalgae Ulva lactuca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of furaltadone and nifursol residues in poultry eggs by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pepolska.pl [pepolska.pl]
Application Notes for the Analysis of Nitrofuran Metabolites in Environmental Samples using 2-NP-Ahd-13C3
Introduction
2-NP-Ahd-13C3 is the 13C isotope-labeled form of the 2-nitrobenzaldehyde (2-NBA) derivative of 1-aminohydantoin (AHD), a metabolite of the nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of parent nitrofuran drugs in organisms, the analysis of their stable, tissue-bound metabolites is the primary method for monitoring their illegal use. In environmental matrices, the presence of these metabolites can indicate contamination from sources such as aquaculture, livestock farming, and wastewater discharge.
This compound serves as an ideal internal standard for isotope dilution mass spectrometry (IDMS) methods. Its chemical and physical properties are nearly identical to the native 2-NP-Ahd analyte, ensuring that it behaves similarly during sample preparation (extraction, derivatization, and cleanup) and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This co-elution and similar ionization behavior allow for accurate quantification by correcting for matrix effects and variations in analytical performance.
Principle of the Method
The analytical workflow for the determination of AHD in environmental samples involves the following key steps:
-
Acid Hydrolysis: The sample is subjected to acidic conditions to release the protein-bound AHD metabolites.
-
Derivatization: The released AHD is derivatized in situ with 2-nitrobenzaldehyde (2-NBA) to form the more stable and readily analyzable 2-NP-Ahd.
-
Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the procedure to enable accurate quantification.
-
Extraction and Clean-up: The derivatized analyte and internal standard are extracted from the sample matrix using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The purified extract is analyzed by LC-MS/MS, where the concentrations of the native analyte and the isotope-labeled internal standard are measured.
Quantitative Data Summary
The following tables summarize the performance of analytical methods for the determination of nitrofuran metabolites, including AHD, in various matrices. While data for environmental samples is limited, the provided information from food matrices can serve as a benchmark for method development and validation in environmental analysis.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for AHD in Various Matrices
| Matrix | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Aquatic Products | 0.5 | 1.5 | [1] |
| Shrimp | 0.3 | 0.9 | [2] |
| Honey | 0.1 - 0.3 | 0.3 - 1.0 | [2] |
| Animal Tissue | - | 1 (API 2000), 0.1 (API 4000) | [3] |
| Pork | 0.123 | 0.369 | [2] |
| Croaker | 0.112 | 0.339 | [2] |
| Aquaculture Products | ≤0.06 | ≤0.2 | [4] |
Table 2: Recovery Rates for AHD in Various Matrices
| Matrix | Spiking Level (µg/kg) | Recovery (%) | Reference |
| Aquatic Products | 1, 5, 10 | 90 - 114 | [2] |
| Shrimp | 1, 2, 4 | 88 - 110 | [5] |
| Aquaculture Products | 0.25, 0.5, 1.0, 2.0 | 89 - 107 | [4] |
| Feed and Water | Not Specified | 88.9 - 107.3 | [6] |
Experimental Protocols
The following are detailed protocols for the analysis of AHD in water and soil samples, adapted from established methods for food matrices.
Protocol 1: Analysis of AHD in Water Samples
1. Materials and Reagents
-
This compound internal standard solution
-
2-Nitrobenzaldehyde (2-NBA) solution (10 mg/mL in methanol)
-
Hydrochloric acid (HCl)
-
Di-potassium hydrogen orthophosphate solution (0.2 mol/L)
-
Ammonia solution (1 mol/L)
-
Ethyl acetate
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)
2. Sample Preparation and Extraction
-
To a 100 mL water sample, add a known amount of this compound internal standard.
-
Add 10 mL of 0.2 mol/L HCl and 240 µL of 2-NBA solution.
-
Incubate the sample in a water bath at 40 ± 3°C overnight for hydrolysis and derivatization.[7]
-
Adjust the pH to approximately 7.0 by adding 10 mL of 0.2 mol/L di-potassium hydrogen orthophosphate solution and 800 µL of 1 mol/L ammonia solution.[6]
-
Centrifuge the sample at 4,500 x g for 15 minutes.
3. Solid-Phase Extraction (SPE) Clean-up
-
Condition the SPE cartridge with 3 mL of ethyl acetate, 3 mL of methanol, and 5 mL of water.[6]
-
Load the supernatant from the centrifuged sample onto the SPE cartridge.
-
Wash the cartridge with 5 mL of water.
-
Elute the analytes with 5 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Injection Volume: 5-20 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MS/MS Transitions: Monitor at least two transitions for both 2-NP-Ahd and this compound.
Protocol 2: Analysis of AHD in Soil and Sediment Samples
1. Materials and Reagents
-
Same as for water analysis.
2. Sample Preparation and Extraction
-
Weigh 2.0 ± 0.05 g of the homogenized soil/sediment sample into a centrifuge tube.
-
Add a known amount of this compound internal standard.
-
Add 10 mL of 0.2 mol/L HCl and 240 µL of 2-NBA solution.[7]
-
Vortex the sample for 30 seconds.
-
Incubate in a water bath at 40 ± 3°C overnight.[7]
-
Adjust the pH to approximately 7.0 as described in the water protocol.[6]
-
Centrifuge at 4,500 x g for 15 minutes.[6]
3. SPE Clean-up
-
Follow the same SPE clean-up procedure as for water samples.
4. LC-MS/MS Analysis
-
Follow the same LC-MS/MS analysis parameters as for water samples.
Visualizations
References
- 1. allaboutair.cn [allaboutair.cn]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyworld.com [spectroscopyworld.com]
- 4. researchgate.net [researchgate.net]
- 5. scialert.net [scialert.net]
- 6. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-NP-Ahd-13C3 in Clinical Mass Spectrometry
Introduction
2-NP-Ahd-13C3 is the stable isotope-labeled internal standard for 1-aminohydantoin (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin. Due to the ban on nitrofuran antibiotics in food-producing animals by many regulatory bodies, sensitive and accurate detection of their residues is crucial for food safety and clinical monitoring. The analytical method of choice is liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, AHD and other nitrofuran metabolites exhibit poor ionization efficiency and low molecular weight, leading to challenges in their detection in complex biological matrices.
To overcome these limitations, a derivatization step is employed using 2-nitrobenzaldehyde (2-NBA) or its isotopically labeled analogue, which reacts with the metabolite to form a more readily ionizable derivative with a higher mass-to-charge ratio. This compound serves as the ideal internal standard for the quantification of AHD, as it is the 13C labeled version of the derivatizing agent itself, ensuring it mimics the analyte's behavior throughout the entire analytical process, from sample preparation to detection. This application note provides a detailed protocol for the use of this compound in the quantitative analysis of AHD in biological samples.
Principle of the Method
The method is based on the stable isotope dilution analysis (SIDA) principle. A known amount of the isotopically labeled internal standard, this compound, is added to the sample at the beginning of the preparation procedure. The tissue-bound residues of AHD are released through acid hydrolysis. Subsequently, both the released AHD and the internal standard undergo derivatization with 2-nitrobenzaldehyde (2-NBA). This reaction forms the derivatives NP-AHD and NP-AHD-13C3, respectively. Following extraction and purification, the derivatized analytes are quantified by LC-MS/MS. The ratio of the signal intensity of the analyte to that of the internal standard is used for accurate quantification, compensating for any analyte loss during sample preparation and for matrix effects during ionization.
Experimental Protocols
Materials and Reagents
-
This compound solution (concentration to be determined based on the expected analyte concentration)
-
2-Nitrobenzaldehyde (2-NBA) solution (e.g., 50 mM in DMSO or 10 mg/mL in methanol)
-
Hydrochloric acid (HCl), e.g., 0.2 M
-
Sodium hydroxide (NaOH), e.g., 2 M
-
Phosphate buffer, e.g., 0.5 M
-
Ethyl acetate, LC-MS grade
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, HPLC grade
-
Formic acid
-
Solid Phase Extraction (SPE) cartridges (optional, for further cleanup)
Sample Preparation Workflow
The following diagram outlines the general workflow for the preparation of biological samples for the analysis of AHD using this compound as an internal standard.
Detailed Protocol for Biological Matrices (e.g., Tissue)
-
Sample Homogenization: Homogenize 1-2 grams of the tissue sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the homogenized sample.
-
Hydrolysis and Derivatization: Add 5 mL of 0.2 M HCl and 200 µL of 50 mM 2-NBA in DMSO. Incubate the mixture overnight (approximately 16 hours) at 37°C with gentle agitation.[1][2][3]
-
Neutralization: Cool the sample to room temperature. Adjust the pH to approximately 7 by adding 1 mL of 0.5 M phosphate buffer and 2 M NaOH.[1][2]
-
Liquid-Liquid Extraction: Add 5 mL of ethyl acetate and vortex vigorously for 1-2 minutes. Centrifuge to separate the phases. Collect the upper organic layer. Repeat the extraction step.[1][2]
-
Evaporation: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at approximately 40-50°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 1:1 methanol:water).[2]
-
Filtration (Optional): Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
LC-MS/MS Parameters
The following parameters are provided as a starting point and may require optimization for different instruments.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the derivatized analytes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 - 40°C
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key MRM Transitions: The following table lists typical precursor and product ions for the derivatized analyte and internal standard.[4]
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |
| NP-AHD | 249.0 | 134.0 | 104.1 |
| This compound | 252.0 | 134.0 | - |
Data Presentation
The following tables summarize typical quantitative performance data from validation studies for the analysis of AHD in various biological matrices using a similar methodology.
Table 1: Recovery Data
| Matrix | Fortification Level (µg/kg) | Mean Recovery (%) |
| Bovine Urine | 0.5 - 2.0 | 90 - 108 |
| Shrimp & Fish | 1.0 | 88 - 109 |
| Various Foods | 0.25 - 3.0 | 83 - 120 |
Data compiled from various sources.[5][6][7]
Table 2: Decision Limits (CCα) and Detection Capabilities (CCβ)
| Matrix | CCα (µg/kg) | CCβ (µg/kg) |
| Shrimp | 0.08 - 0.36 | 0.12 - 0.61 |
| Bovine Urine | 0.27 | 0.34 |
| Various Foods | 0.070 | - |
Data compiled from various sources.[1][5][8]
Signaling Pathways and Logical Relationships
As this compound is a synthetic internal standard used for analytical purposes, it is not involved in biological signaling pathways. The logical relationship in its application is a straightforward analytical workflow, as depicted in the experimental workflow diagram above. The core principle is the use of an isotopically labeled standard to ensure accurate quantification by correcting for variations in the analytical process.
The derivatization reaction is a key step in this workflow. The mechanism involves the reaction of the aldehyde group of 2-nitrobenzaldehyde with the primary amine group of AHD to form a Schiff base, which is a more stable and ionizable derivative.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of the nitrofuran metabolite AHD in various clinical and biological matrices. The detailed protocol and performance data presented in this application note demonstrate the effectiveness of this approach in achieving high accuracy, precision, and sensitivity, meeting the stringent requirements of regulatory monitoring and clinical research. The derivatization step is critical for enhancing the detectability of AHD, and the use of a stable isotope-labeled internal standard is essential for accurate quantification in complex samples.
References
- 1. vliz.be [vliz.be]
- 2. agilent.com [agilent.com]
- 3. pepolska.pl [pepolska.pl]
- 4. researchgate.net [researchgate.net]
- 5. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 6. researchgate.net [researchgate.net]
- 7. Determination of nitrofuran metabolites and nifurpirinol in animal tissues and eggs by ultra-high performance liquid chromatography-tandem mass spectrometry validated according to Regulation (EU) 2021/808 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ion Suppression with 2-NP-Ahd-13C3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address ion suppression issues encountered when using 2-NP-Ahd-13C3 as an internal standard in LC-MS/MS analysis.
Troubleshooting Guide
Question: I am observing significant ion suppression for both my analyte (2-NP-AHD) and the internal standard (this compound). How can I identify the source and mitigate this issue?
Answer:
Ion suppression in LC-MS/MS analysis of 2-NP-AHD and its stable isotope-labeled internal standard, this compound, is a common challenge, often stemming from matrix effects.[1][2][3] The derivatization step with 2-nitrobenzaldehyde and the complexity of biological matrices can introduce interfering components.[4][5][6] Here’s a systematic approach to troubleshoot and mitigate ion suppression:
1. Identify the Region of Ion Suppression:
A post-column infusion experiment is the most effective way to pinpoint the retention time at which ion suppression occurs.
-
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of your analyte (2-NP-AHD) and internal standard (this compound).
-
Infuse this solution at a constant flow rate into the LC eluent stream after the analytical column and before the mass spectrometer ion source.
-
Inject a blank matrix extract (a sample processed through your entire sample preparation procedure without the analyte or internal standard).
-
Monitor the signal intensity of your analyte and internal standard. A drop in the signal baseline indicates the retention time window where co-eluting matrix components are causing ion suppression.[7]
-
2. Optimize Sample Preparation:
The goal is to remove interfering matrix components before they enter the LC-MS system. For nitrofuran metabolite analysis, which involves hydrolysis and derivatization, sample cleanup is critical.[1][6]
-
Recommended Techniques:
-
Liquid-Liquid Extraction (LLE): After derivatization, use a non-polar solvent like ethyl acetate to extract the 2-NP-AHD derivative. This is a common and effective technique for cleaning up samples.[5]
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than LLE. Polymeric SPE cartridges are often used for this purpose.[4]
-
Microwave-Assisted Derivatization and QuEChERS: A more rapid approach involves a 2-hour microwave-assisted derivatization followed by a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]
-
Quantitative Impact of Sample Preparation on Ion Suppression:
| Sample Preparation Method | Matrix | Analyte Recovery | Ion Suppression Effect | Reference |
| Double Liquid-Liquid Extraction | Shrimp | Not specified | Minimized | [5] |
| Polymer Extraction Cartridge | Bovine Urine | 90-108% | Not specified | [4] |
| Microwave Derivatization + QuEChERS | Animal Tissue | Not specified | Minimized | [1] |
| Hydrolysis and Derivatization | Soft-Shell Turtle Powder | 82.2–108.1% | Not specified | [8] |
3. Optimize Chromatographic Conditions:
If sample preparation is insufficient, chromatographic separation can be adjusted to move the analyte and internal standard peaks away from the ion suppression region identified in the post-column infusion experiment.[7]
-
Strategies:
-
Modify the Mobile Phase Gradient: Adjust the gradient profile to improve the separation of the analytes from interfering matrix components.
-
Change the Analytical Column: Using a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter selectivity and improve separation.[1]
-
Employ a Divert Valve: To minimize source contamination from early-eluting salts and late-eluting hydrophobic compounds, a divert valve can be used to direct the flow to waste during these periods.[1]
-
4. Evaluate and Optimize Mass Spectrometer Source Parameters:
While less common for resolving co-eluting interferences, optimizing source parameters can sometimes help.
-
Parameters to Check:
-
Ion Source Temperature: Ensure it is optimized for the desolvation of your mobile phase.
-
Ionization Spray Voltage: Optimize for stable and efficient ionization of 2-NP-AHD and this compound.[6]
-
Gas Flows (Nebulizer and Heater Gas): Proper gas flows are crucial for efficient droplet formation and desolvation.
-
Troubleshooting Workflow Diagram:
Caption: A logical workflow for troubleshooting ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a stable isotope-labeled version of 2-nitrophenyl-1-aminohydantoin (2-NP-AHD). 2-NP-AHD is a derivatized metabolite of the nitrofuran antibiotic nitrofurantoin. Due to the rapid in-vivo metabolism of the parent drug, the stable, protein-bound metabolite is targeted for analysis.[1][9] this compound is used as an internal standard in isotope dilution mass spectrometry. Because it has a higher mass but is chemically identical to the analyte, it co-elutes and experiences the same matrix effects, including ion suppression. This allows for accurate quantification even when signal intensity fluctuates.
Q2: My recovery for this compound is low and variable. What are the likely causes?
A2: Low and variable recovery of the internal standard can be due to several factors:
-
Inefficient Derivatization: The reaction of the released metabolite with 2-nitrobenzaldehyde may be incomplete. Ensure the pH, temperature, and reaction time are optimized.[6]
-
Extraction Inefficiency: The LLE or SPE step may not be efficiently recovering the derivatized compound. Check solvent volumes, pH, and mixing/elution steps.
-
Adsorption: The analyte and internal standard may be adsorbing to plasticware or the LC system. Using metal-free columns and vials can sometimes mitigate this for certain compounds.[10]
-
Instability: Although generally stable, ensure your derivatized samples are handled and stored correctly to prevent degradation.
Q3: Can I use a different ionization technique to avoid ion suppression?
A3: While Electrospray Ionization (ESI) is commonly used for nitrofuran metabolite analysis, it is more susceptible to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[3] If you are experiencing significant and difficult-to-resolve ion suppression with ESI, switching to APCI could be a viable option, provided your analyte ionizes efficiently with this technique.
Q4: Are there any specific matrix components known to cause ion suppression in nitrofuran analysis?
A4: While specific interferents are matrix-dependent, common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and tissue samples, they are known to cause significant ion suppression.
-
Salts: From buffers and the biological matrix itself, salts can suppress the ESI signal, particularly at the beginning of the chromatogram.
-
Endogenous Metabolites: Other small molecules in the sample can co-elute and compete for ionization.
Analytical Workflow for 2-NP-AHD with this compound:
Caption: A typical analytical workflow for nitrofuran metabolite analysis.
Experimental Protocols
Protocol 1: Sample Preparation of Animal Tissue for 2-NP-AHD Analysis
This protocol is adapted from a rapid method using microwave-assisted derivatization and QuEChERS.[1]
-
Homogenization: Homogenize 2 g of tissue.
-
Spiking: Add the this compound internal standard solution.
-
Hydrolysis and Derivatization:
-
Add 8 mL of 0.1 M HCl and 200 µL of 5 mM 2-nitrobenzaldehyde in DMSO.
-
Vortex for 1 minute.
-
Incubate in a microwave reactor for 2 hours at 37°C.
-
Cool to room temperature.
-
-
Extraction:
-
Add 10 mL of acetonitrile and QuEChERS salts (e.g., MgSO4, NaCl).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Cleanup:
-
Take a 1 mL aliquot of the supernatant.
-
Add to a dispersive SPE tube containing C18 and PSA.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters for Nitrofuran Metabolite Analysis:
| Parameter | Typical Value | Reference |
| LC Column | Phenyl-hexyl or C18 | [1][5] |
| Mobile Phase A | Water with 0.1% Acetic Acid or Formic Acid | [5] |
| Mobile Phase B | Acetonitrile or Methanol | [5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [5][6] |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | [5] |
| Precursor Ion (2-NP-AHD) | m/z 249 | [9] |
| Product Ions (2-NP-AHD) | m/z 134, 203 | [9] |
| Precursor Ion (this compound) | m/z 252 | Calculated |
| Product Ions (this compound) | m/z 134, 206 | Calculated |
References
- 1. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 5. vliz.be [vliz.be]
- 6. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Improving the recovery of 2-NP-Ahd from complex matrices
Welcome to the technical support center for the analysis of 2-nitro-p-phenylenediamine (2-NP-Ahd). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the recovery of 2-NP-Ahd from complex matrices. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your research.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and analysis of 2-NP-Ahd.
| Problem | Potential Cause | Recommended Solution |
| Low or No Recovery of 2-NP-Ahd | Incomplete cell lysis or tissue homogenization: The analyte is trapped within the sample matrix. | Ensure thorough homogenization of tissue samples using mechanical disruption (e.g., bead beating, sonication) or enzymatic digestion. For cell pellets, ensure complete resuspension and lysis. |
| Inefficient extraction solvent: The solvent used is not optimal for partitioning 2-NP-Ahd from the sample matrix. | Test a range of solvents with varying polarities. For aromatic amines like 2-NP-Ahd, solvents such as ethyl acetate, dichloromethane, or a mixture of isopropanol and dichloromethane are often effective. | |
| Analyte degradation: 2-NP-Ahd may be unstable under certain pH or temperature conditions. Aromatic amines can be susceptible to oxidation.[1] | Work with samples on ice and minimize exposure to light and air. Consider the addition of an antioxidant, such as ascorbic acid, to your samples to prevent oxidative degradation.[1] The stability of the analyte in the autosampler should also be assessed, as degradation can occur over time.[2] | |
| Suboptimal pH for extraction: The pH of the sample can significantly affect the charge state and solubility of 2-NP-Ahd. | Adjust the pH of the sample to ensure 2-NP-Ahd is in a neutral form for efficient extraction into an organic solvent. For amines, this typically means working at a basic pH. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of interfering compounds: Components of the sample matrix can suppress or enhance the ionization of 2-NP-Ahd, leading to inaccurate quantification. | Optimize the chromatographic separation to resolve 2-NP-Ahd from matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase. A Poroshell 120 Bonus-RP column has been shown to be effective for separating similar compounds.[3] |
| Insufficient sample cleanup: Residual matrix components are carried over into the final extract. | Employ a more rigorous sample cleanup strategy. This may include a multi-step liquid-liquid extraction (LLE), solid-phase extraction (SPE) with a suitable sorbent (e.g., C18, mixed-mode cation exchange), or the use of protein precipitation followed by LLE. | |
| Poor Peak Shape in Chromatography | Inappropriate mobile phase: The pH or composition of the mobile phase can affect the peak shape of amine-containing compounds. | Ensure the mobile phase pH is appropriate for the pKa of 2-NP-Ahd to maintain a consistent charge state. The addition of a small amount of an amine modifier to the mobile phase can sometimes improve peak shape for basic compounds. |
| Column overload: Injecting too much sample can lead to peak fronting or tailing. | Reduce the injection volume or dilute the sample. | |
| Inconsistent Results | Variability in sample collection and storage: Degradation or changes in the analyte can occur if samples are not handled consistently. | Standardize procedures for sample collection, handling, and storage. Store samples at -80°C until analysis. Avoid repeated freeze-thaw cycles. |
| Inconsistent extraction procedure: Minor variations in the experimental protocol can lead to significant differences in recovery. | Follow the protocol precisely for all samples. Use an internal standard to normalize for variations in extraction efficiency and instrument response. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting 2-NP-Ahd from a complex biological matrix like tissue?
A1: For tissue samples, a common starting point is homogenization in a suitable buffer, followed by protein precipitation with a solvent like acetonitrile or methanol. The supernatant can then be subjected to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for further cleanup and concentration of the analyte.
Q2: How can I minimize the degradation of 2-NP-Ahd during sample preparation?
A2: 2-NP-Ahd, being an aromatic amine, can be prone to oxidation.[1] It is advisable to work with samples at low temperatures (on ice), protect them from light, and process them as quickly as possible. The addition of antioxidants, such as ascorbic acid, to the homogenization buffer or sample can help to stabilize the analyte.[1]
Q3: What type of analytical column is recommended for the LC-MS/MS analysis of 2-NP-Ahd?
A3: A reversed-phase C18 column is a good starting point for the separation of aromatic amines. For enhanced separation from matrix components, a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase, could be beneficial. A Poroshell 120 Bonus-RP column has been successfully used for the analysis of a compound with the same chemical formula, 1,4-Diamino-2-nitrobenzene.[3]
Q4: How do I choose an appropriate internal standard for the quantification of 2-NP-Ahd?
A4: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., 2-NP-Ahd-d3). If this is not available, a structurally similar compound with similar extraction and ionization properties can be used. It is crucial that the internal standard does not co-elute with any endogenous compounds in the matrix.
Q5: What are the expected metabolites of 2-NP-Ahd that I should be aware of?
A5: Metabolism of 2-nitro-p-phenylenediamine can involve acetylation and conjugation.[4] In rats, metabolites have been identified as acetylated 2-NP-Ahd, as well as sulfite and/or glucuronide conjugates of both the parent compound and its acetylated form.[4] In human and rat skin, 2-NP-Ahd was metabolized to triaminobenzene and N4-acetyl-2NPPD.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 2-NP-Ahd from Biological Fluids (e.g., Urine, Plasma)
This protocol is adapted from methods for similar aromatic amines and should be optimized for your specific application.
1. Sample Preparation:
-
Thaw frozen samples on ice.
-
To 1 mL of the sample (urine or plasma), add an appropriate amount of internal standard.
-
Add 100 µL of 1 M sodium hydroxide to basify the sample to a pH > 9. Vortex for 30 seconds.
2. Liquid-Liquid Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent.
-
Combine the organic extracts.
3. Evaporation and Reconstitution:
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 2-NP-Ahd from Tissue Homogenate
This protocol provides a general guideline for SPE cleanup. The choice of sorbent and solvents should be optimized.
1. Tissue Homogenization and Protein Precipitation:
-
Homogenize 100 mg of tissue in 1 mL of a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Add an appropriate amount of internal standard.
-
Add 2 mL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction:
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1 M acetic acid, followed by 2 mL of methanol to remove interferences.
-
Elution: Elute the 2-NP-Ahd with 2 mL of 5% ammonium hydroxide in methanol.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for 2-NP-Ahd.
Caption: Troubleshooting logic for low 2-NP-Ahd recovery.
References
- 1. Determination of p-phenylenediamine and its metabolites MAPPD and DAPPD in biological samples using HPLC-DAD and amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 2-Nitro-4-phenylenediamine | C6H7N3O2 | CID 4338370 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing cross-talk between 2-NP-Ahd and 2-NP-Ahd-13C3
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize signal cross-talk between the analyte, 2-NP-Ahd, and its stable isotope-labeled internal standard (SIL-IS), 2-NP-Ahd-13C3, during quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is cross-talk between 2-NP-Ahd and this compound?
A1: Cross-talk, or cross-signal contribution, is an interference phenomenon where the analytical signal from the analyte (2-NP-Ahd) is incorrectly detected in the mass spectrometry channel designated for its internal standard (this compound), or vice-versa.[1] This interference can compromise the accuracy and precision of quantitative results.
Q2: What are the primary causes of this cross-talk?
A2: There are several potential causes for cross-talk in an LC-MS/MS setting:
-
Natural Isotope Abundance: 2-NP-Ahd (C₁₀H₈N₄O₄) has ten carbon atoms, leading to a natural abundance of ¹³C isotopes.[2][3] This results in M+1, M+2, and M+3 ions that can interfere with the M+3 signal of the this compound standard.[3]
-
Isotopic Impurity of the Standard: The this compound standard may contain trace amounts of unlabeled 2-NP-Ahd, which will contribute to the analyte signal.[1][4]
-
In-Source Fragmentation: Unstable molecules can fragment within the ion source of the mass spectrometer, potentially creating interfering ions that are common to both the analyte and the standard.[5]
-
Collision Cell Insufficiency: In triple quadrupole instruments using Multiple Reaction Monitoring (MRM), very short scan times may not allow the collision cell to clear fragments from one transition before the next begins, causing a "ghost peak".[6][7]
Q3: How does cross-talk affect my quantitative results?
A3: Cross-talk can lead to significant quantification errors. If the analyte signal contributes to the internal standard signal, it can cause an artificially high IS response, leading to an underestimation of the analyte concentration.[1] This effect is often concentration-dependent, resulting in non-linear calibration curves and biased measurements, particularly at the upper and lower limits of quantification.[8][9]
Q4: My internal standard, this compound, has a mass shift of +3 Da. Isn't that sufficient to prevent cross-talk?
A4: A mass difference of +3 atomic mass units (amu) is generally a good starting point to minimize interference from the M+1 and M+2 natural isotopes of the analyte.[8] However, for molecules with a higher carbon count like 2-NP-Ahd, the natural M+3 isotopic peak can still be significant enough to contribute to the SIL-IS signal, especially when the analyte is at a high concentration relative to the internal standard.[3] Therefore, while helpful, a +3 Da shift does not guarantee the complete absence of cross-talk.
Q5: What is the first step I should take if I suspect cross-talk?
A5: The first step is to confirm the presence and magnitude of the interference. Analyze a sample containing only the analyte at the highest concentration of your calibration curve (without any internal standard) and monitor the signal in the MRM channel for this compound. The presence of a peak at the expected retention time will confirm cross-talk from the analyte to the SIL-IS.
Troubleshooting Guide
If you observe non-linear calibration curves, poor accuracy, or other signs of interference, follow this systematic troubleshooting workflow.
Caption: A step-by-step workflow for diagnosing and mitigating cross-talk.
Signal Contribution Pathway
Understanding the sources of signal interference is key to addressing them effectively. The diagram below illustrates how the intended and unintended signals can overlap.
Caption: Visualization of correct signal paths and potential cross-talk interference.
Quantitative Data Summary
Cross-talk can introduce significant bias in quantitative measurements. The degree of bias is often dependent on the concentration of the internal standard and the specific LC-MS/MS system used. The following table summarizes potential biases as reported in studies on similar phenomena.
| SIL-IS Concentration | Observed Bias at ULOQ (Analyte → IS) | Observed Bias at LLOQ (IS → Analyte) | Corrective Action |
| Low (e.g., 0.7 mg/L) | Can be high (up to 37%)[9][10] | Minimal if IS purity is high | Increase SIL-IS concentration; use mathematical correction. |
| Medium (e.g., 7 mg/L) | Moderate (e.g., 10-40% depending on system)[8] | Minimal if IS purity is high | Monitor a less abundant, non-interfering SIL-IS isotope transition.[8][9] |
| High (e.g., 14 mg/L) | Reduced (e.g., <6%)[9][10] | Potential for bias if IS contains unlabeled analyte | Verify SIL-IS purity; analyze "zero samples" to measure contribution. |
Note: The values presented are illustrative based on published studies for other compounds and may vary for 2-NP-Ahd.[8][9][10]
Experimental Protocols
Protocol 1: Optimizing LC-MS/MS Parameters for Minimal Cross-Talk
This protocol outlines the steps to develop a robust LC-MS/MS method that minimizes signal interference between 2-NP-Ahd and this compound.
Objective: To select optimal, specific, and sensitive MRM transitions and instrument settings.
Materials:
-
2-NP-Ahd analytical standard[11]
-
This compound analytical standard
-
LC-MS grade solvents (Water, Acetonitrile, Methanol)
-
LC-MS grade additives (e.g., Formic Acid, Ammonium Acetate)
-
Triple quadrupole or high-resolution mass spectrometer (HRMS)
Methodology:
-
Compound Tuning (Direct Infusion):
-
Prepare separate solutions of 2-NP-Ahd (~1 µg/mL) and this compound (~1 µg/mL) in an appropriate solvent (e.g., 50:50 Acetonitrile:Water).
-
Infuse each solution individually into the mass spectrometer.
-
Acquire full scan mass spectra in both positive and negative ion modes to identify the most abundant precursor ion (e.g., [M+H]⁺ or [M-H]⁻). For 2-NP-Ahd, the [M+H]⁺ precursor is m/z 249.06.[2]
-
Select the precursor ion for each compound and perform product ion scans to identify the most abundant and specific fragment ions.
-
-
MRM Transition Selection:
-
For 2-NP-Ahd, select at least two specific and intense MRM transitions.
-
For this compound, select the corresponding transitions, accounting for the +3 Da mass shift in both the precursor and any carbon-containing fragments.
-
Crucial Step: Infuse a high-concentration solution of 2-NP-Ahd and monitor the selected MRM transitions for this compound. If a signal is detected, the chosen transition is susceptible to cross-talk. Consider selecting a different, less intense but more specific, fragment ion.
-
-
Chromatographic Separation:
-
Develop a chromatographic method that provides sharp, symmetrical peaks for 2-NP-Ahd. While 2-NP-Ahd and its SIL-IS will co-elute, good chromatography is essential to separate them from matrix components that can cause ion suppression or other interferences.[12]
-
Typical methods may involve a C18 column with a gradient elution of water and acetonitrile/methanol with a small amount of formic acid.
-
-
Dwell Time Optimization:
-
If monitoring many MRM transitions in a single run, ensure the dwell time for each is not excessively short (e.g., <10-20 ms), as this can increase the risk of collision cell cross-talk.[7]
-
Aim for 12-15 data points across each chromatographic peak to ensure accurate integration. Adjust dwell times accordingly.
-
-
Method Verification:
-
Analyze a full calibration curve. Assess linearity, accuracy, and precision.
-
Analyze high-concentration analyte samples without IS and zero samples (blank matrix with IS) to confirm that cross-talk has been minimized to an acceptable level across the entire quantitative range.
-
References
- 1. researchgate.net [researchgate.net]
- 2. 2-NP-Ahd | C10H8N4O4 | CID 9690702 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cutting down the cross-talk | Laboratory News [labnews.co.uk]
- 7. lcms.cz [lcms.cz]
- 8. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2-NP-AHD VETRANAL , analytical standard 623145-57-3 [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Impact of 2-NP-Ahd-13C3 Impurities on Quantification Accuracy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of 2-NP-Ahd-13C3 as a stable isotope-labeled internal standard. The focus is on identifying and mitigating the impact of impurities on the accuracy of quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the 13C isotopically labeled form of 2-NP-AHD.[1] 2-NP-AHD is a derivatized metabolite of the nitrofuran antibiotic, nitrofurantoin. It is used as an internal standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, to ensure accurate quantification of the target analyte (2-NP-AHD) in complex matrices like food products of animal origin.[1] The stable isotope label allows it to be distinguished from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.
Q2: Why is a stable isotope-labeled (SIL) internal standard like this compound preferred over other types of internal standards?
A2: SIL internal standards are considered the gold standard in quantitative mass spectrometry for several reasons.[2] They have nearly identical chemical and physical properties to the analyte, meaning they co-elute chromatographically and exhibit similar ionization efficiency and extraction recovery.[2] This allows the SIL standard to effectively compensate for variations in sample preparation and matrix effects, leading to higher accuracy and precision in quantitative results.
Q3: What are the common types of impurities that can be present in a this compound standard?
A3: Impurities in a SIL standard can arise from the starting materials, the synthesis process, or degradation during storage. For this compound, potential impurities can be broadly categorized as:
-
Unlabeled Analyte (2-NP-AHD): This is one of the most critical impurities. During the synthesis of the labeled standard, a small amount of the unlabeled compound may be present as a residual impurity.[2]
-
Isotopologues with Lower Isotopic Purity: The 13C incorporation might not be 100%, leading to the presence of molecules with fewer than three 13C atoms (e.g., 13C1 or 13C2).
-
Precursor-Related Impurities: Residual starting materials or byproducts from the synthesis of 1-aminohydantoin-13C3 or the derivatizing agent, 2-nitrobenzaldehyde.
-
Derivatization-Related Impurities: Byproducts from the reaction between 1-aminohydantoin-13C3 and 2-nitrobenzaldehyde, such as isomers or products of side reactions.
-
Degradation Products: The molecule may degrade over time due to factors like temperature, light, or pH, leading to the formation of other chemical species.
Q4: How can impurities in the this compound standard affect my quantitative results?
A4: Impurities can significantly impact the accuracy of quantification in several ways:
-
Overestimation of the Analyte: The presence of unlabeled 2-NP-AHD in the 13C3-labeled standard will contribute to the signal of the analyte, leading to artificially inflated concentration measurements.
-
Inaccurate Response Factor: If the impurity has a different response factor in the mass spectrometer than the standard, it can lead to a skewed calibration curve and inaccurate results.
-
Interference with Analyte Peak: An impurity that co-elutes with the analyte or the internal standard can interfere with peak integration, leading to inaccurate peak area ratios.
-
Non-linearity of Calibration Curve: High levels of certain impurities can cause the calibration curve to become non-linear, making accurate quantification difficult, especially at the lower and upper limits of quantification.
Troubleshooting Guide
This guide addresses common issues encountered during quantitative analysis that may be related to impurities in the this compound internal standard.
| Issue | Potential Cause Related to Impurities | Suggested Solution |
| Inaccurate quantification (consistently high results) | The this compound standard is contaminated with unlabeled 2-NP-AHD. | 1. Verify Purity: Analyze the this compound standard solution alone by LC-MS/MS to check for the presence of a signal at the m/z of the unlabeled analyte. 2. Use a Different Lot: If contamination is confirmed, use a new, certified lot of the internal standard. 3. Consult Supplier: Contact the supplier for the certificate of analysis, which should specify the isotopic and chemical purity. |
| Poor peak shape for the internal standard | The standard may contain impurities that co-elute and interfere with the main peak. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, or column chemistry to improve the separation of the internal standard from any interfering impurities. 2. Check for Degradation: Prepare a fresh solution of the internal standard to rule out degradation of the stock solution. |
| Non-linear calibration curve | High concentrations of impurities in the standard can affect the response ratio, especially at the ends of the calibration range. | 1. Assess Purity: As with inaccurate quantification, verify the purity of the internal standard. 2. Adjust Concentration: Prepare a new, lower concentration of the internal standard working solution. 3. Evaluate Matrix Effects: Ensure that the non-linearity is not due to uncompensated matrix effects. |
| Unexpected peaks in the chromatogram | The internal standard solution may contain various synthesis-related or degradation impurities. | 1. Analyze Blank and Standard: Inject a blank solvent and the internal standard solution separately to identify the source of the unexpected peaks. 2. Optimize Sample Preparation: If the impurities are from the matrix, refine the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) steps to improve cleanup. |
| Signal observed for the internal standard in blank samples | Cross-contamination of the LC-MS system or carryover from a previous injection. While not a direct impurity issue, it can mimic one. | 1. Thorough System Cleaning: Implement a rigorous wash sequence between injections, using a strong solvent to flush the injector and column. 2. Inject Blanks: Run multiple blank injections to ensure the system is clean before proceeding with the analysis. |
Quantitative Data on Impurity Impact
The following table provides a hypothetical illustration of how the presence of unlabeled 2-NP-AHD as an impurity in the this compound standard can lead to inaccuracies in the quantification of a sample.
Table 1: Illustrative Impact of Unlabeled Analyte Impurity in this compound Standard on Quantification Accuracy
| True Analyte Concentration (ng/mL) | % Unlabeled Analyte in IS | Calculated Analyte Concentration (ng/mL) | % Error |
| 1.0 | 0.1% | 1.1 | 10.0% |
| 1.0 | 0.5% | 1.5 | 50.0% |
| 1.0 | 1.0% | 2.0 | 100.0% |
| 5.0 | 0.1% | 5.05 | 1.0% |
| 5.0 | 0.5% | 5.25 | 5.0% |
| 5.0 | 1.0% | 5.50 | 10.0% |
| 10.0 | 0.1% | 10.05 | 0.5% |
| 10.0 | 0.5% | 10.25 | 2.5% |
| 10.0 | 1.0% | 10.50 | 5.0% |
Disclaimer: The data in this table is for illustrative purposes only and demonstrates the potential quantitative impact of a common impurity.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Quantification of 2-NP-AHD using this compound
This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix being analyzed.
-
Sample Preparation:
-
Homogenize 1 gram of tissue sample.
-
Add an appropriate amount of this compound internal standard solution.
-
Perform acid hydrolysis to release protein-bound metabolites.
-
Derivatize the sample with 2-nitrobenzaldehyde (2-NBA) in an acidic buffer at an elevated temperature (e.g., 37°C) overnight.
-
Neutralize the sample and perform liquid-liquid extraction with a suitable solvent like ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for both 2-NP-AHD and this compound for quantification and confirmation.
-
Protocol 2: Purity Assessment of this compound Standard
-
Preparation of Standard Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 µg/mL.
-
Prepare a working solution at a concentration relevant to the analytical assay.
-
-
LC-MS/MS Analysis:
-
Use the same LC-MS/MS conditions as in Protocol 1.
-
Acquire data in full scan mode to identify any unexpected masses.
-
In MRM mode, monitor the transitions for this compound and, critically, for the unlabeled 2-NP-AHD.
-
Also, monitor for potential isotopologues (M+1, M+2 of the analyte).
-
-
Data Analysis:
-
Integrate the peak area for the unlabeled analyte (if any) and the 13C-labeled standard.
-
Calculate the percentage of the unlabeled impurity relative to the main labeled compound.
-
Examine the full scan data for other potential impurities and assess their abundance.
-
Visualizations
References
Storage and stability issues of 2-NP-Ahd-13C3 solutions
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the storage, stability, and use of 2-NP-Ahd-13C3 solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the stable isotope-labeled version of 2-NP-AHD, which is a nitrophenyl derivative of 1-aminohydantoin (AHD).[1] AHD is a metabolite of the nitrofuran antibiotic nitrofurantoin. Due to the rapid metabolism of the parent drug, stable metabolites like AHD are used as marker residues for monitoring the illegal use of nitrofuran antibiotics in food production.[2][3] this compound is primarily used as an internal standard (IS) in analytical testing, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]
Q2: What is the recommended storage temperature for this compound solutions?
A2: For this compound solutions, particularly in acetonitrile, the recommended storage temperature is refrigerated at 2°C to 8°C.[5] The solid (neat) form of the compound has been variously recommended for storage at ambient temperature, 4°C, or 2-10°C.[2][6][7][8]
Q3: What is the expected shelf life of a this compound solution?
A3: A commercially available this compound solution in acetonitrile (at 1000 mg/L) is reported to have a shelf life of 24 months when stored under recommended conditions.[4] Note that the shelf life for solutions at lower concentrations may be shorter.[4] Studies on the parent class of nitrofuran metabolites have shown that standard solutions in methanol are stable for at least 10 months at 4°C.[6][7][8]
Q4: In which solvents is the parent compound 2-NP-AHD soluble?
A4: The unlabeled parent compound, 2-NP-AHD, is reported to be soluble in DMSO (at 1 mg/ml) but has poor solubility in ethanol and aqueous buffers like PBS (pH 7.2).[1] Commercially available solutions of this compound are typically provided in acetonitrile.[4][5]
Q5: What materials or conditions should be avoided?
A5: this compound solutions should be protected from incompatible materials such as strong oxidizing agents, reducing agents, acids, and bases.[5][7] It is also crucial to avoid contact with water.[7] To maintain stability, avoid extreme temperatures and direct sunlight.[5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions in a laboratory setting.
Issue 1: Inconsistent or Drifting Internal Standard Signal in LC-MS/MS Analysis
-
Possible Cause 1: Improper Storage. The stability of the solution may be compromised if it has been stored outside the recommended 2°C to 8°C range or exposed to light for extended periods.
-
Solution: Always store the stock solution tightly sealed in its original amber vial at 2°C to 8°C. Prepare working solutions fresh and store them under the same conditions.
-
-
Possible Cause 2: Solution Degradation. Although generally stable, degradation can occur over time, especially with diluted working solutions or if contaminated.
-
Solution: Prepare fresh working solutions from the stock concentrate. If the stock solution is near its expiration date, consider using a new vial. Avoid introducing contaminants by using clean labware.
-
-
Possible Cause 3: Inconsistent Sample Preparation. Variability in the sample preparation process is a common cause of inconsistent internal standard response.[9]
Issue 2: Poor Peak Shape or Split Peaks
-
Possible Cause 1: Solvent Mismatch. Injecting a sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.
-
Solution: Ensure the final solvent of your sample is as close as possible in composition and strength to the starting mobile phase of your LC gradient.
-
-
Possible Cause 2: Column or System Issues. A contaminated guard column, a void in the analytical column, or system leaks can lead to poor chromatography.
-
Solution: Run system suitability tests with known standards to verify the performance of your LC-MS/MS system. If necessary, flush the system, change the guard column, or replace the analytical column.
-
Issue 3: Unexpectedly Low or No Signal
-
Possible Cause 1: Incorrect Dilution. Errors in serial dilution calculations or execution can lead to a working solution that is too dilute.
-
Solution: Carefully double-check all calculations and ensure volumetric flasks and pipettes are properly calibrated and used. Prepare a fresh dilution series if necessary.
-
-
Possible Cause 2: Mass Spectrometer Settings. The instrument may not be properly calibrated or the specific transition (m/z) for this compound may be incorrect.
-
Solution: Calibrate the mass spectrometer according to the manufacturer's recommendations.[10] Confirm the correct precursor and product ions for this compound and ensure the method includes the correct scan parameters.
-
Data & Protocols
Summary of Storage and Stability Data
| Parameter | Solid (Neat) this compound | This compound in Acetonitrile | Nitrofuran Metabolite Standards in Methanol |
| Storage Temperature | Ambient / 2-10°C[2][8] | 2-8°C[5] | 4°C[6][7][8] |
| Reported Stability | ≥ 4 years (for unlabeled 2-NP-AHD at -20°C)[1] | 24 months (for 1000 mg/L solution)[4] | 10 months[6][7][8] |
| Incompatible Materials | Strong oxidizing agents[2] | Oxidizing agents, reducing agents, water, acids, bases[5][7] | Not specified, but general chemical precautions apply. |
| Conditions to Avoid | Not specified | Heat, flames, sparks, direct sunlight[5] | Not specified |
Experimental Protocol: Use of this compound as an Internal Standard
This protocol provides a general workflow for using this compound solution in a typical sample analysis by LC-MS/MS.
Objective: To accurately quantify an analyte (e.g., 2-NP-AHD) in a sample matrix by using this compound as an internal standard.
Materials:
-
This compound stock solution (e.g., 100 µg/mL in acetonitrile).
-
Analyte standard for calibration curve.
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Sample matrix (e.g., homogenized tissue, honey).
-
Appropriate sample extraction supplies (e.g., centrifuge tubes, SPE cartridges).
Methodology:
-
Preparation of Working Solutions:
-
Prepare a series of calibration standards by diluting the analyte standard with a suitable solvent.
-
Prepare an intermediate working solution of this compound by diluting the stock solution with the same solvent. The concentration should be chosen to yield a stable and robust signal in the mass spectrometer after being added to the sample.
-
-
Sample Preparation and Spiking:
-
Accurately weigh or measure the sample into a centrifuge tube.
-
Crucial Step: Add a precise volume of the this compound working solution to every sample, calibration standard, and quality control sample at the very beginning of the extraction process.
-
Proceed with the established sample extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
-
Analysis by LC-MS/MS:
-
Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Acquire data using a method that includes the specific mass transitions for both the analyte and the this compound internal standard.
-
-
Data Processing:
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each injection.
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: General experimental workflow for using this compound as an internal standard.
Caption: Troubleshooting decision tree for inconsistent internal standard signals.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 5. Frontiers | Immunosensor of Nitrofuran Antibiotics and Their Metabolites in Animal-Derived Foods: A Review [frontiersin.org]
- 6. Stability studies of the metabolites of nitrofuran antibiotics during storage and cooking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 10. Mass Spectrometry Standards and Calibrants Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing 2-NP-Ahd-13C3 Signal Intensity in LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal intensity of 2-NP-Ahd-13C3 in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS/MS analysis?
A1: this compound is the carbon-13 labeled version of 2-NP-AHD, which is a 2-nitrophenyl derivative of AHD, a metabolite of nitrofuran antibiotics.[1] It is commonly used as an internal standard in LC-MS/MS assays for the quantification of nitrofuran residues in various samples. The stable isotope label allows for differentiation from the unlabeled endogenous compound, improving the accuracy of quantification.[1]
Q2: What are the most common causes of low signal intensity for this compound?
A2: Low signal intensity for this compound can stem from several factors, including:
-
Inefficient Ionization: Suboptimal ion source settings or the presence of ion-suppressing agents in the sample.[2]
-
Sample Preparation Issues: Incomplete extraction, sample degradation, or the presence of contaminants that interfere with the analysis.[3][4]
-
Suboptimal LC-MS/MS Method Parameters: Incorrect selection of precursor and product ions, inadequate collision energy, or a poorly optimized chromatographic method.[5][6]
-
Instrument Contamination: Buildup of residues in the ion source, transfer optics, or mass analyzer can lead to a gradual or sudden loss of signal.[2]
Q3: How can I improve the ionization efficiency of this compound?
A3: To enhance ionization, consider the following:
-
Optimize Ion Source Parameters: Systematically tune the electrospray ionization (ESI) source settings, including spray voltage, gas flows (nebulizer and drying gas), and source temperature.[7][8]
-
Mobile Phase Modification: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can improve the ionization of target analytes.[5]
-
Sample Cleanup: Implement robust sample preparation procedures to remove matrix components that can cause ion suppression.[3][4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to low signal intensity of this compound.
Diagram: Troubleshooting Workflow for Low this compound Signal
Caption: A step-by-step workflow for troubleshooting low signal intensity of this compound.
Mass Spectrometer Performance Verification
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Suboptimal Compound Tuning | 1. Prepare a fresh stock solution of this compound. 2. Directly infuse the solution into the mass spectrometer. 3. Optimize the precursor and product ions, collision energy (CE), and other compound-specific parameters.[5][6] | A stable and strong signal should be observed during infusion, confirming the correct MS parameters. |
| Contaminated Ion Source | 1. Follow the manufacturer's protocol to clean the ion source components (e.g., ESI probe, capillary).[2] 2. Re-run the infusion experiment after cleaning. | An increase in signal intensity and stability after cleaning indicates that contamination was the issue. |
| Incorrect Instrument Settings | 1. Verify that the correct ionization mode (e.g., ESI positive or negative) is selected. 2. Ensure that the mass spectrometer is properly calibrated. | The instrument should be operating under the correct and calibrated conditions for the analyte. |
Liquid Chromatography System and Method Evaluation
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Mobile Phase Issues | 1. Prepare fresh mobile phases using high-purity solvents (LC-MS grade).[4] 2. Ensure proper degassing of the mobile phases. | Consistent retention times and peak shapes indicate good mobile phase quality. |
| Column Degradation | 1. Check the column pressure. A significant increase may indicate a blockage. 2. If the peak shape is poor (e.g., tailing, splitting), replace the column with a new one of the same type.[5] | A new column should provide sharp, symmetrical peaks. |
| LC System Malfunction | 1. Check for leaks in the system. 2. Ensure the pumps are properly primed and delivering a consistent flow rate.[9] | A stable baseline and consistent system pressure suggest a properly functioning LC system. |
Sample Preparation Investigation
| Potential Issue | Troubleshooting Steps | Expected Outcome |
| Inefficient Extraction | 1. Review the extraction protocol for potential sources of analyte loss. 2. Perform a recovery experiment by spiking a known amount of this compound into a blank matrix and measuring the amount recovered. | High recovery (typically >85%) indicates an efficient extraction process. |
| Matrix Effects/Ion Suppression | 1. Prepare a post-extraction spike sample by adding this compound to a blank matrix extract. 2. Compare the signal of the post-extraction spike to a standard in a clean solvent. A significant decrease in the signal suggests ion suppression.[2] | Minimal difference in signal intensity between the post-extraction spike and the clean standard. |
| Sample Degradation | 1. Ensure proper storage of samples and standards (e.g., temperature, protection from light). 2. Prepare fresh samples and analyze them immediately. | Freshly prepared samples should yield a higher signal if degradation was the issue. |
Experimental Protocols
Protocol 1: Direct Infusion for MS Parameter Optimization
-
Prepare a 1 µg/mL solution of this compound in a solvent composition similar to the initial LC mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the infusion: Use a syringe pump to deliver the solution directly to the mass spectrometer's ion source at a flow rate of 5-10 µL/min.
-
Optimize Precursor Ion: In full scan mode, identify the most abundant and stable precursor ion for this compound.
-
Optimize Product Ions and Collision Energy: In product ion scan mode, fragment the selected precursor ion. Vary the collision energy to find the optimal setting that produces the most intense and stable product ions.[5] Select at least two product ions for Multiple Reaction Monitoring (MRM).
-
Tune Source Parameters: While infusing, adjust the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal intensity of the selected MRM transitions.[7]
Protocol 2: Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): A known concentration of this compound in a clean solvent (e.g., mobile phase).
-
Set B (Post-Extraction Spike): A blank matrix sample is taken through the entire extraction procedure. The final extract is then spiked with the same concentration of this compound as in Set A.
-
Set C (Pre-Extraction Spike): A blank matrix sample is spiked with this compound before the extraction procedure.
-
-
Analyze all three sets by LC-MS/MS using the optimized method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Diagram: Logical Relationship for Ion Suppression Investigation
Caption: A logical diagram outlining the process for investigating and mitigating ion suppression.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. zefsci.com [zefsci.com]
- 3. lcms.cz [lcms.cz]
- 4. ucd.ie [ucd.ie]
- 5. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 6. restek.com [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Validation & Comparative
The Clear Advantage: Why 2-NP-Ahd-13C3 Outperforms Deuterated AHD as an Internal Standard in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of nitrofuran metabolite AHD, the choice of internal standard is critical for achieving accurate and reliable results. This guide provides a comprehensive comparison of the performance of the carbon-13 labeled internal standard, 2-NP-Ahd-13C3, against its deuterated counterparts, supported by established principles in mass spectrometry and data from relevant studies.
In the realm of isotope dilution mass spectrometry (IDMS), the ideal internal standard is a stable, isotopically labeled version of the analyte that behaves identically during sample preparation, chromatography, and ionization. While both 13C-labeled and deuterated standards are widely used, a growing body of evidence and fundamental physicochemical principles indicate a clear superiority of 13C-labeled standards, such as this compound, for the quantitative analysis of the 2-nitrophenyl derivative of 1-aminohydantoin (AHD).
Performance Comparison: this compound vs. Deuterated AHD
The primary advantages of this compound stem from its chemical and physical similarity to the unlabeled analyte. The substitution of carbon-12 with carbon-13 results in a minimal change in the molecule's properties, leading to superior analytical performance. In contrast, the replacement of hydrogen with deuterium can introduce subtle yet significant differences that impact analytical accuracy.
| Performance Parameter | This compound (13C-labeled) | Deuterated AHD | Rationale and Supporting Evidence |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with the unlabeled analyte. | Variable: Often exhibits a slight retention time shift, eluting earlier than the unlabeled analyte. | The larger relative mass difference between deuterium and hydrogen can alter the physicochemical properties of the molecule, leading to separation on the chromatographic column.[1] This can result in the analyte and internal standard experiencing different matrix effects, compromising quantification.[1] 13C-labeled standards have virtually identical retention times to their native counterparts.[2] |
| Isotopic Stability | High: The 13C label is exceptionally stable and does not undergo back-exchange. | Moderate to Low: Deuterium atoms, particularly those on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent or matrix. | The strength of the carbon-carbon bond ensures the 13C label remains in place throughout the analytical process. Deuterium labels can be lost during sample preparation or in the ion source, leading to an underestimation of the analyte concentration.[3] |
| Matrix Effect Compensation | Superior: Due to identical chromatographic behavior and ionization efficiency, it effectively compensates for matrix-induced signal suppression or enhancement. | Potentially Compromised: Any chromatographic separation between the analyte and the internal standard can lead to differential matrix effects, where one is suppressed or enhanced more than the other, leading to inaccurate results.[1] | For an internal standard to effectively correct for matrix effects, it must experience the same ionization conditions as the analyte. Co-elution is a prerequisite for this.[1] |
| Accuracy and Precision | Higher: The combination of co-elution, isotopic stability, and effective matrix effect compensation leads to more accurate and precise quantification. | Lower: Prone to systematic errors arising from chromatographic shifts and isotopic instability, which can reduce accuracy and precision. | Studies have shown that 13C-labeled internal standards generally provide superior analytical results compared to their deuterated counterparts.[1][4] |
| Cost and Availability | Higher Cost: The synthesis of 13C-labeled compounds is often more complex and expensive.[2] | Lower Cost: Deuterated standards are generally less expensive and more widely available.[2] | While cost is a practical consideration, the potential for inaccurate results with deuterated standards can lead to greater long-term costs associated with repeated analyses and flawed conclusions. |
Experimental Protocols
The following is a representative experimental protocol for the analysis of AHD in a biological matrix (e.g., tissue, plasma) using an isotope dilution LC-MS/MS method. This protocol is a composite based on established methods for nitrofuran metabolite analysis.[5][6][7]
Sample Preparation and Derivatization
This workflow outlines the key steps from sample homogenization to the final extract ready for LC-MS/MS analysis.
Caption: Workflow for sample preparation and derivatization of AHD.
-
Homogenization: Homogenize 1 gram of tissue sample with 5 mL of water.
-
Internal Standard Spiking: Add a known amount of this compound or deuterated AHD internal standard solution to the homogenate.
-
Acid Hydrolysis: Add 5 mL of 0.1 M HCl to the sample.
-
Derivatization: Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.
-
Incubation: Incubate the mixture at 37°C overnight (or using a validated accelerated method such as microwave heating).[6]
-
Neutralization: Cool the sample and adjust the pH to 7.0 with 1 M NaOH and phosphate buffer.
-
Liquid-Liquid Extraction: Extract the derivatized AHD (2-NP-AHD) twice with 5 mL of ethyl acetate.
-
Evaporation and Reconstitution: Combine the organic layers, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in 1 mL of mobile phase.
LC-MS/MS Analysis
The logical flow for quantifying the analyte using the internal standard method is depicted below.
Caption: LC-MS/MS analysis and quantification workflow.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization, positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example values):
-
2-NP-AHD: Precursor ion (m/z) 249 -> Product ions (m/z) 134, 104.
-
This compound: Precursor ion (m/z) 252 -> Product ions (m/z) 137, 107.
-
Deuterated 2-NP-AHD (e.g., d4): Precursor ion (m/z) 253 -> Product ions (m/z) 138, 108.
-
-
Method Validation
The analytical method should be validated according to relevant guidelines (e.g., FDA, EMA) to demonstrate its suitability for the intended purpose. Key validation parameters include:
-
Specificity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix samples.
-
Linearity and Range: Demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels. Acceptance criteria are typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification).
-
Recovery: The efficiency of the extraction process, which should be consistent and reproducible.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix samples to that in a pure solvent. The use of this compound is expected to more effectively compensate for matrix effects.[1]
-
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Stability: Stability of the analyte and internal standard in the matrix under various storage and handling conditions.
Conclusion
While deuterated AHD internal standards may offer a more cost-effective option, the potential for chromatographic shifts, isotopic instability, and compromised matrix effect compensation can lead to inaccurate and unreliable results. For researchers and professionals in drug development who require the highest level of confidence in their quantitative data, This compound is the demonstrably superior internal standard . Its identical physicochemical properties to the unlabeled analyte ensure robust and accurate quantification, making it the recommended choice for demanding analytical applications.
References
- 1. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. macvetrev.mk [macvetrev.mk]
Inter-laboratory Comparison of Nitrofuran Analysis Methods: A Guide for Researchers
This guide provides a comparative overview of analytical methods for the detection and quantification of nitrofuran metabolites, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into the performance of various methodologies based on published experimental data.
Nitrofuran antibiotics, including furazolidone, furaltadone, nitrofurazone, and nitrofurantoin, are banned for use in food-producing animals in many countries due to their potential carcinogenic and mutagenic effects.[1] However, their illegal use persists, necessitating sensitive and reliable analytical methods for monitoring their residues in various food matrices. As nitrofurans are rapidly metabolized, the detection of their stable, tissue-bound metabolites serves as an indicator of their use.[1][2] The primary metabolites monitored are 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).[1][3]
This guide summarizes key performance parameters from various validated methods and details the experimental protocols to aid laboratories in selecting and implementing suitable analytical procedures.
Quantitative Performance Data
The following tables summarize the quantitative performance of different LC-MS/MS methods for the analysis of nitrofuran metabolites in various matrices. These parameters are crucial for evaluating a method's suitability for a specific application.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) of Nitrofuran Metabolites (µg/kg)
| Metabolite | Matrix | LOD | LOQ | Reference |
| AOZ | Animal Tissue | - | 0.02 - 0.5 | [1] |
| AMOZ | Animal Tissue | - | 0.01 - 0.5 | [1] |
| AHD | Animal Tissue | - | 0.1 - 1 | [1] |
| SEM | Animal Tissue | - | 0.05 - 1 | [1] |
| AOZ | Animal Muscle | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [4] |
| AMOZ | Animal Muscle | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [4] |
| AHD | Animal Muscle | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [4] |
| SEM | Animal Muscle | 0.5 - 5 ng/g | 2.5 - 10 ng/g | [4] |
| All | Fish | - | < 0.05 | [3] |
| All | Honey | - | < 0.3 | [2] |
| AMOZ | Marine Products | - | 0.4 | [5] |
| All | Shrimp | 0.01 - 0.2 | 0.04 - 0.5 | [6] |
| All | Fish | 0.25 - 0.33 | 0.80 - 1.10 | [7] |
Table 2: Recovery and Precision Data from Method Validation Studies
| Metabolite | Matrix | Fortification Level (µg/kg) | Recovery (%) | RSD (%) | Reference |
| All | Animal Muscle | 10 - 500 ng/g | 92 - 105 (SPE recovery) | - | [4] |
| All | Bovine Urine | 0.5, 1.0, 1.5, 2.0 | 90 - 108 | < 19 | [8] |
| All | Shrimp | 0.5, 1.0, 2.0 | 88 - 110 | - | [9] |
| All | Various | 0.5 - 10.0 | 88.9 - 107.3 | < 9.4 (repeatability), < 10.7 (reproducibility) | [10] |
| All | Shrimp | 1.0 | 91.6 - 107.3 | 0.8 - 9.6 (intra-day), 0.7 - 10.7 (inter-day) | [6] |
Experimental Protocols
The general workflow for nitrofuran metabolite analysis involves sample preparation, including hydrolysis and derivatization, followed by extraction, clean-up, and LC-MS/MS analysis.
General Sample Preparation Workflow
Caption: General workflow for nitrofuran metabolite analysis.
Detailed Methodologies
1. Acid Hydrolysis and Derivatization:
-
Objective: To release the protein-bound metabolites and react them with a derivatizing agent to improve their chromatographic and mass spectrometric properties.[3][4]
-
Protocol:
-
Homogenized tissue samples are subjected to acid hydrolysis, typically using hydrochloric acid (HCl).[2][11]
-
The hydrolysis is performed overnight at 37°C or using a more rapid microwave-assisted reaction (e.g., 2 hours).[12][13]
-
During hydrolysis, 2-nitrobenzaldehyde (2-NBA) is added to derivatize the released metabolites in situ.[3][4] This enhances ionization efficiency and reduces background noise during LC-MS/MS analysis.[3]
-
2. Extraction and Clean-up:
-
Objective: To extract the derivatized metabolites from the sample matrix and remove interfering substances.
-
Protocol:
-
Liquid-Liquid Extraction (LLE): After neutralization, the derivatized metabolites are typically extracted with an organic solvent like ethyl acetate.[11]
-
Solid-Phase Extraction (SPE): The extract is often further purified using SPE cartridges, such as Oasis HLB or polystyrene-based sorbents, to remove matrix components that could interfere with the analysis.[2][4]
-
3. LC-MS/MS Analysis:
-
Objective: To separate, detect, and quantify the derivatized nitrofuran metabolites.
-
Chromatographic Separation:
-
Columns: C18 columns (e.g., XTerra MS C18, Phenomenex Luna C-18) are commonly used.[2][8] Phenyl-hexyl columns have also been shown to provide good separation.[12]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (often containing a buffer like ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.[14]
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique.[2][4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, monitoring the transition of a specific precursor ion to one or more product ions for each analyte.[4]
-
Method Comparison Logic
The selection of an appropriate analytical method depends on various factors. The following diagram illustrates the logical considerations for comparing different nitrofuran analysis methods.
Caption: Key criteria for comparing nitrofuran analysis methods.
Conclusion
The analysis of nitrofuran metabolites is a critical component of food safety monitoring. While LC-MS/MS is the gold standard, the specific method validation parameters and protocols can vary between laboratories.[1] This guide provides a comparative summary of published data to assist researchers in navigating the available methodologies. The choice of a particular method should be based on a thorough evaluation of its performance characteristics, such as sensitivity, accuracy, and precision, in the context of the specific laboratory's requirements and the matrices to be analyzed. Proficiency testing and participation in inter-laboratory comparison studies are also essential for ensuring the quality and reliability of analytical results.[15]
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. waters.com [waters.com]
- 3. pepolska.pl [pepolska.pl]
- 4. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 9. scispace.com [scispace.com]
- 10. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a rapid LC-MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
Performance Showdown: A Comparative Guide to Linearity and Recovery in Nitrofuran Metabolite Analysis
For researchers, scientists, and drug development professionals engaged in the critical task of monitoring nitrofuran antibiotic residues, the choice of an appropriate internal standard is paramount for achieving accurate and reliable analytical results. This guide provides an objective comparison of the performance of 2-NP-Ahd-13C3, a common internal standard for the analysis of 1-aminohydantoin (AHD), a key metabolite of nitrofurantoin. The following sections present a detailed examination of linearity and recovery data from published studies, alongside the experimental protocols employed.
Linearity Assessment
The linearity of an analytical method demonstrates its capability to produce test results that are directly proportional to the concentration of the analyte within a given range. In the analysis of nitrofuran metabolites, a strong linear relationship is crucial for accurate quantification. The performance of methods utilizing isotopically labeled internal standards for AHD, the parent compound of this compound, is summarized below.
| Internal Standard Used (Parent Compound) | Matrix | Concentration Range | Correlation Coefficient (R²) |
| (3C13) AHD | Various biological matrices | 0.50–10.0 μg kg⁻¹ | 0.990–0.998[1] |
| Not specified | Soft-shell turtle powder | 0.5–10.0 μg kg⁻¹ | 0.999[2] |
| Not specified | Solution | Not Specified | 0.999[3] |
| AHD-¹³C₃ | Meat | Not Specified | >0.99[4] |
Recovery Studies
Recovery experiments are essential to evaluate the efficiency of an analytical method in extracting the analyte from a complex matrix. The percentage of recovery indicates the proportion of the analyte that is successfully recovered and measured. The following table summarizes recovery data from studies employing isotopically labeled AHD as an internal standard.
| Internal Standard Used (Parent Compound) | Matrix | Fortification Levels | Mean Recovery (%) |
| (3C13) AHD | Various biological matrices | 0.50, 1.0, 2.0, 10.0 μg kg⁻¹ | 88.9 - 107.3[1] |
| Not specified | Soft-shell turtle powder | 0.5, 1.0, 5.0, 10.0 μg kg⁻¹ | 82.2 - 108.1[2] |
| Not specified | Animal muscle tissue | 10, 100, 500 ng g⁻¹ | 92 - 105 (SPE recovery)[5] |
| (C¹³) AHD | Milk, Honey, Poultry Meat, Fish | 0.3 - 1.0 µg kg⁻¹ | 85.6 - 109.2 |
Experimental Protocols
The data presented above were generated using variations of a common analytical workflow for the determination of nitrofuran metabolites. A detailed, generalized experimental protocol is provided below.
1. Sample Preparation and Hydrolysis:
A homogenized sample of the matrix (e.g., animal tissue, milk, honey) is accurately weighed. An internal standard solution, containing the isotopically labeled analogue of the target metabolite (e.g., AHD-13C3), is added to the sample. The sample is then subjected to acidic hydrolysis to release the protein-bound metabolites. This is typically achieved by adding hydrochloric acid and incubating the mixture.
2. Derivatization:
Following hydrolysis, a derivatizing agent, 2-nitrobenzaldehyde (2-NBA), is added to the sample. The mixture is incubated, often overnight at an elevated temperature (e.g., 37°C), to convert the nitrofuran metabolites into their more stable and readily detectable 2-nitrophenyl (2-NP) derivatives. For instance, AHD reacts with 2-NBA to form 2-NP-AHD.
3. Extraction:
The derivatized metabolites are then extracted from the sample matrix. A common technique is liquid-liquid extraction (LLE) using a solvent such as ethyl acetate. The sample pH is typically adjusted to neutral or slightly alkaline to facilitate the transfer of the derivatives into the organic phase. This extraction step may be repeated to maximize recovery. An alternative or additional clean-up step involves solid-phase extraction (SPE) to further purify the sample.
4. Analysis by LC-MS/MS:
The extracted and purified sample is evaporated to dryness and reconstituted in a suitable solvent for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the different components of the sample, and the MS/MS detector provides sensitive and selective detection and quantification of the target analytes and their corresponding internal standards.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key stages of the analytical method and the logical relationship in a linearity study.
Caption: A typical experimental workflow for nitrofuran metabolite analysis.
Caption: Logical flow of a linearity study for analytical method validation.
References
- 1. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining Analytical Limits: A Comparative Guide to the Detection of Nitrofuran Residues Using Isotope-Labeled Standards
For researchers, scientists, and professionals in drug development, ensuring the accuracy and sensitivity of analytical methods is paramount. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) for the analysis of nitrofuran metabolite residues, with a focus on methods analogous to those using the stable isotope-labeled internal standard 2-NP-Ahd-13C3.
Nitrofuran antibiotics are banned for use in food-producing animals in many countries due to their potential carcinogenic properties. Regulatory monitoring for these substances relies on the detection of their tissue-bound metabolites, such as 1-aminohydantoin (AHD). To ensure accurate quantification, especially at trace levels, analytical methods, typically Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), employ stable isotope-labeled internal standards. This compound is a carbon-13 labeled version of the derivatized AHD metabolite (2-NP-AHD), used to correct for matrix effects and variations during sample preparation and analysis.
This guide presents a compilation of performance data from various LC-MS/MS methods for the detection of AHD, providing a benchmark for laboratories using or developing similar analytical protocols.
Performance Comparison of Analytical Methods
The following table summarizes the Limit of Detection (LOD) and Limit of Quantification (LOQ) for the determination of the nitrofuran metabolite AHD (1-aminohydantoin) using various LC-MS/MS methods. These methods are comparable to a workflow that would utilize this compound as an internal standard for its derivatized form, NP-AHD.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| UPLC-MS/MS | AHD | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | - | < 0.5 µg/kg |
| LC-MS/MS | AHD | Animal Tissue | - | 1 µg/kg (API 2000) / 0.1 µg/kg (API 4000)[1] |
| LC-MS/MS | AHD | Crawfish Meat | - | < 0.05 µg/kg[2] |
| LC-ESI-MS | NP-AHD | Chicken Tissue | 0.02 - 0.06 ng/mL | - |
| UPLC-PDA | NP-AHD | Fish | 0.25 - 0.33 µg/kg[3] | 0.80 - 1.10 µg/kg[3] |
| LC-MS/MS | AHD | Meat | - | CCα: 0.013 - 0.200 µg/kg |
Note: The performance of an analytical method is highly dependent on the specific instrumentation, matrix, and validation protocol.
Experimental Protocols
A generalized experimental protocol for the determination of nitrofuran metabolites in animal-derived food products using LC-MS/MS with an internal standard like this compound is outlined below.
Sample Preparation and Hydrolysis
-
Homogenize 1 to 2 grams of the tissue sample.
-
Add an internal standard solution, such as this compound, to the homogenized sample.
-
Add 0.1 M HCl to the sample.
-
Incubate the mixture to allow for the hydrolysis of tissue-bound metabolites.
Derivatization
-
Add 2-nitrobenzaldehyde (2-NBA) solution to the hydrolyzed sample.
-
Incubate the mixture, typically overnight at 37°C, to allow for the derivatization of the freed metabolites, forming NP-AHD from AHD.[1]
Extraction
-
Adjust the pH of the solution to approximately 7.4.
-
Perform a liquid-liquid extraction using a solvent such as ethyl acetate.
-
Separate the organic layer.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Perform chromatographic separation on a C18 column.
-
Detect and quantify the derivatized metabolite (NP-AHD) and the internal standard (this compound) using tandem mass spectrometry, typically in Multiple Reaction Monitoring (MRM) mode.
Determination of LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined during method validation. Common approaches include:
-
Signal-to-Noise Ratio (S/N): The concentration at which the analyte signal is a certain multiple of the background noise (typically 3 for LOD and 10 for LOQ).
-
Calibration Curve Method: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. The formulas are typically:
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
-
Visualizing the Workflow and Concepts
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Determination of Nitrofuran Metabolites in Fish by Ultraperformance Liquid Chromatography-Photodiode Array Detection with Thermostatic Ultrasound-Assisted Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of different internal standards for nitrofuran analysis
A Comparative Guide to Internal Standards for Nitrofuran Analysis
The accurate quantification of nitrofuran metabolites in complex matrices such as food products of animal origin is a critical task for regulatory bodies and food safety laboratories. Given the prohibition of nitrofuran antibiotics in food-producing animals, highly sensitive and reliable analytical methods are essential. The use of internal standards is fundamental to achieving accuracy and precision in these analyses, primarily conducted using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These standards help to correct for variations in sample preparation, matrix effects, and instrument response.
The most effective internal standards are stable isotope-labeled (SIL) analogues of the target analytes. For nitrofuran metabolites, this predominantly includes deuterated (²H) and carbon-13 (¹³C) labeled compounds. This guide provides a detailed comparison of these internal standards, supported by experimental data and protocols.
Comparison of Deuterated (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards
Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry. However, the choice between deuterated and ¹³C-labeled standards can impact analytical performance.
| Feature | Deuterated (²H) Labeled Standards | Carbon-13 (¹³C) Labeled Standards |
| Co-elution | May exhibit slight chromatographic shifts, leading to different retention times compared to the native analyte. This can result in incomplete compensation for matrix effects.[1][2] | Typically co-elute perfectly with the native analyte, ensuring that both the analyte and the standard experience the same matrix effects at the same time.[1][3] |
| Isotopic Stability | Deuterium atoms, especially those on exchangeable sites (e.g., -OH, -NH), can sometimes be lost or exchanged with hydrogen from the solvent, although this is less of a concern when the label is on the carbon skeleton.[2][4] | The ¹³C label is integrated into the carbon backbone of the molecule, making it highly stable and not susceptible to exchange.[4] |
| Fragmentation | The presence of deuterium can sometimes alter the fragmentation pattern in the mass spectrometer's collision cell compared to the native analyte.[1] | ¹³C-labeled standards generally exhibit the same fragmentation behavior as their unlabeled counterparts. |
| Availability & Cost | Generally more common and often less expensive to synthesize. | Can be more costly and less commercially available due to more complex synthetic routes. |
| Overall Performance | While highly effective, the potential for chromatographic shifts requires careful validation to ensure accurate quantification. | Considered superior for analytical purposes due to their identical chemical and physical behavior to the native analyte, leading to more robust and accurate results.[1] |
Performance Data of Internal Standards in Nitrofuran Analysis
The following table summarizes the performance data from various studies utilizing both deuterated and ¹³C-labeled internal standards for the analysis of the four main nitrofuran metabolites: 3-amino-2-oxazolidinone (AOZ), 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), 1-aminohydantoin (AHD), and semicarbazide (SEM).
| Internal Standard(s) Used | Matrix | Recovery (%) | Linearity (R²) | Repeatability (RSD %) | Within-Lab Reproducibility (RSD %) | Reference |
| AOZ-d4, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂ | Porcine muscle, chicken, fish, duck, pork liver, crab, shrimp, egg | 80.3 - 119.0 | >0.99 | < 8.1 | < 10.9 | [5] |
| AOZ-d4, AMOZ-d5, AHD-¹³C₃, SEM-¹³C¹⁵N₂, and others | Meat (Bovine, Avian, Porcine) | Not specified | >0.99 | Not specified | Not specified | [6] |
| AOZ-d4, AMOZ-d5, AHD-IS, SEM-IS (Isotope type not specified for AHD/SEM) | Animal Matrices, Baby Food, Honey | Not specified | Not specified | Not specified | Not specified | [7] |
| d5-AMOZ, d4-AOZ, ¹³C₃-AHD, ¹³C-¹⁵N-SEM | Aquatic Products | 88 - 112 | >0.9959 | 2 - 4 | Not specified | [8] |
| AMOZ-d5, (3C13) AHD, AOZ-d4, 1,2-(15N2, 13C) SEM | Water, feed water, milk, honey, urine, muscle, egg | 88.9 - 107.3 | 0.990 - 0.998 | 2.9 - 9.4 | 4.4 - 10.7 | [9] |
These studies collectively demonstrate that the use of isotopically labeled internal standards allows for excellent recovery, linearity, and reproducibility, meeting the stringent requirements of regulatory bodies.
Experimental Protocols and Workflows
The analysis of nitrofuran metabolites typically involves several key steps: sample preparation, hydrolysis of protein-bound metabolites, derivatization, extraction, and finally, detection by LC-MS/MS.
General Experimental Workflow
The following diagram illustrates a common workflow for nitrofuran analysis.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 4. ukisotope.com [ukisotope.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nucleus.iaea.org [nucleus.iaea.org]
- 8. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 9. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
AHD Quantification: A Comparative Guide to Achieving Accuracy and Precision with 2-NP-Ahd-13C3
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Aristolochic Acid D (AHD), a nitrophenanthrene carboxylic acid, is critical in drug development and safety assessment due to its nephrotoxic and carcinogenic properties. This guide provides an objective comparison of analytical methodologies for AHD quantification, with a focus on the advantages of using a stable isotope-labeled internal standard, specifically 2-NP-Ahd-13C3, in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Gold Standard: Isotope Dilution LC-MS/MS with this compound
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the definitive method for the quantification of trace-level compounds like AHD in complex biological matrices. Its high selectivity and sensitivity allow for unambiguous detection and quantification. The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled internal standard (SIL-IS). This compound, a 13C-labeled version of AHD, represents the ideal internal standard for this purpose.
The fundamental principle of isotope dilution mass spectrometry is the addition of a known quantity of a SIL-IS to a sample prior to any sample preparation steps. The SIL-IS is chemically identical to the analyte of interest (AHD) but has a different mass due to the incorporation of heavy isotopes (in this case, 13C). This allows the mass spectrometer to distinguish between the analyte and the internal standard.
Advantages of using a 13C-labeled internal standard like this compound:
-
Compensates for Matrix Effects: Biological samples contain numerous endogenous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement and, consequently, inaccurate quantification. Since this compound is physicochemically identical to AHD, it experiences the same matrix effects. The ratio of the analyte to the internal standard remains constant, ensuring accurate quantification even in the presence of significant ion suppression. Studies have shown that 13C-labeled internal standards are superior to deuterium (2H)-labeled standards in compensating for ion suppression as they co-elute perfectly with the analyte.[1][2]
-
Corrects for Sample Loss During Preparation: Any loss of analyte during extraction, cleanup, and handling will be mirrored by a proportional loss of the SIL-IS. By measuring the ratio of the native analyte to the SIL-IS, the original concentration of the analyte can be accurately determined, regardless of recovery variations.
-
Improves Precision and Reproducibility: By accounting for variations in sample preparation and instrument response, the use of a SIL-IS leads to significantly improved precision and reproducibility of the analytical method.
Comparative Analysis of AHD Quantification Methods
The following table summarizes the performance characteristics of different analytical approaches for AHD quantification. While specific data for this compound is not publicly available, the data presented for the "LC-MS/MS with 13C-labeled IS" method is representative of the expected high performance based on published studies using similar 13C-labeled standards for other analytes.[1][2][3]
| Method | Internal Standard (IS) | Typical Accuracy (% Recovery) | Typical Precision (% RSD) | LOD/LOQ | Advantages | Disadvantages |
| LC-MS/MS with 13C-labeled IS (e.g., this compound) | Co-eluting, stable isotope-labeled analog | 95-105% | < 5% | Very Low (sub-ng/mL) | Highest accuracy and precision; effectively corrects for matrix effects and sample loss. | Higher cost of the internal standard. |
| LC-MS/MS with a structural analog IS | Structurally similar but not identical compound | 85-115% | 5-15% | Low (ng/mL) | Better than no IS or a structurally unrelated IS in compensating for some variability. | May not co-elute perfectly; does not perfectly mimic the analyte's behavior in the matrix and ion source. |
| LC-MS/MS with a structurally unrelated IS | e.g., Indomethacin, Finasteride | 80-120% | 10-20% | Low (ng/mL) | Inexpensive and readily available. | Does not co-elute with the analyte; provides poor compensation for matrix effects and extraction variability.[4][5] |
| HPLC-UV | Typically external standard calibration | Highly variable; prone to interference | > 15% | Higher (µg/mL) | Lower instrumentation cost. | Lacks specificity; prone to interferences from co-eluting compounds; lower sensitivity. |
Experimental Protocols
Key Experiment: Quantification of AHD in a Biological Matrix using LC-MS/MS and this compound
1. Sample Preparation (Protein Precipitation & SPE)
-
To 100 µL of the biological matrix (e.g., plasma, urine, tissue homogenate), add 10 µL of a known concentration of this compound solution in methanol.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of 5% methanol in water.
-
Perform solid-phase extraction (SPE) for further cleanup if necessary, using a suitable SPE cartridge. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute the analyte and internal standard with a stronger solvent.
-
Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient program to achieve separation of AHD from matrix components. For example, start at 10% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the optimal response for AHD.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AHD: Monitor a specific precursor ion to product ion transition (e.g., m/z [M+H]+ → fragment ion).
-
This compound: Monitor the corresponding transition for the labeled standard (e.g., m/z [M+3+H]+ → fragment ion).
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition to achieve maximum sensitivity.
-
3. Data Analysis
-
Integrate the peak areas for both the AHD and this compound MRM transitions.
-
Calculate the peak area ratio of AHD to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of AHD in a series of calibration standards prepared in a matrix blank and spiked with the same concentration of this compound.
-
Determine the concentration of AHD in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Rationale
Caption: Experimental workflow for AHD quantification using LC-MS/MS with a labeled internal standard.
References
- 1. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C-labelled yeast as internal standard for LC-MS/MS and LC high resolution MS based amino acid quantification in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative Analysis of Aristolochic Acids in Aristolochia Medicinal Herbs and Evaluation of Their Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.dlu.edu.vn [scholar.dlu.edu.vn]
Navigating Nitrofuran Analysis: A Comparative Guide to Analytical Methods and Regulatory Compliance
For researchers, scientists, and drug development professionals engaged in the critical task of ensuring food safety and regulatory compliance, the detection of banned antibiotic residues like nitrofurans presents a significant analytical challenge. This guide provides a comprehensive comparison of methods for the detection of 1-aminohydantoin (AHD), the marker residue for nitrofurantoin, with a focus on the widely used stable isotope-labeled internal standard, 2-NP-Ahd-13C3. We will delve into the performance of confirmatory and screening methods, supported by experimental data, and outline the stringent regulatory landscape governing nitrofuran analysis.
The use of nitrofuran antibiotics in food-producing animals is prohibited in many jurisdictions, including the European Union, due to concerns about their potential carcinogenic effects.[1] Regulatory bodies have established stringent "reference points for action" (RPA) for nitrofuran metabolites in food products of animal origin. In the EU, this RPA is set at 0.5 micrograms per kilogram (µg/kg).[2][3] This necessitates highly sensitive and reliable analytical methods to detect minute traces of these banned substances.
The standard confirmatory method for the analysis of nitrofuran metabolites is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This powerful technique offers high selectivity and sensitivity, allowing for the accurate quantification of target analytes at levels compliant with regulatory requirements. A cornerstone of accurate quantification in LC-MS/MS is the use of stable isotope-labeled internal standards, such as this compound, which is the 13C labeled version of the 2-nitrophenyl derivative of AHD.[4] These internal standards are chemically identical to the analyte of interest but have a different mass, allowing them to be distinguished by the mass spectrometer. They are added to the sample at a known concentration at the beginning of the analytical process and compensate for any analyte loss during sample preparation and variations in instrument response.
Performance Comparison of Analytical Methods
The choice of analytical method and internal standard can significantly impact the performance of nitrofuran analysis. While LC-MS/MS with stable isotope dilution is the gold standard for confirmation, screening methods like ELISA and biochip array technology offer rapid and high-throughput alternatives for initial sample assessment.
| Method | Analyte | Internal Standard | Sample Matrix | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery (%) | Reference |
| LC-MS/MS | AHD | This compound | Aquatic Products | LOQ: 0.8-1.0 µg/kg | 80.3 - 119.0 | [5] |
| LC-MS/MS | AHD | AHD-d5 | Shrimp | CCα: 0.12-0.23 µg/kg, CCβ: 0.21-0.38 µg/kg | 88 - 110 | [6] |
| LC-MS/MS | AHD | Not specified | Egg | CCα: 0.22 µg/kg | - | [7] |
| UPLC-DAD | AHD | Not specified | Fish | LOD: 0.25–0.33 µg/kg, LOQ: 0.80–1.10 µg/kg | 89.8 - 101.9 | [8] |
| ELISA | AHD | - | Aquaculture Products | CCβ < 1 µg/kg | - | [9] |
| Biochip Array | AHD | - | Honey | CCβ < 1 µg/kg | - | [2][10] |
Table 1: Comparative Performance of Analytical Methods for 1-Aminohydantoin (AHD) Detection. CCα (Decision Limit) and CCβ (Detection Capability) are performance characteristics for confirmatory methods as defined by Commission Implementing Regulation (EU) 2021/808.
Experimental Protocols
Detailed and validated experimental protocols are crucial for achieving accurate and reproducible results. Below are representative workflows for the confirmatory analysis of AHD using LC-MS/MS with a stable isotope-labeled internal standard and a screening analysis using ELISA.
Confirmatory Analysis of AHD using LC-MS/MS with this compound
This protocol is a generalized representation based on common practices for nitrofuran metabolite analysis.
-
Sample Homogenization: A representative portion of the animal tissue (e.g., muscle, liver) is homogenized to ensure uniformity.
-
Internal Standard Spiking: A precise volume of a standard solution of this compound is added to the homogenized sample.
-
Acid Hydrolysis: The sample is subjected to mild acid hydrolysis to release the protein-bound AHD residues.
-
Derivatization: 2-Nitrobenzaldehyde is added to the sample to derivatize the released AHD, forming 2-NP-AHD. This step improves the chromatographic and mass spectrometric properties of the analyte.
-
Liquid-Liquid Extraction: The derivatized analyte is extracted from the sample matrix using an organic solvent such as ethyl acetate.
-
Evaporation and Reconstitution: The organic extract is evaporated to dryness and the residue is reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Filtration: The reconstituted sample is filtered to remove any particulate matter before injection.
-
LC-MS/MS Analysis: The prepared sample is injected into the LC-MS/MS system.
-
Chromatographic Separation: The analyte and internal standard are separated from other matrix components on a C18 reversed-phase column.
-
Mass Spectrometric Detection: The separated compounds are detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.
-
Quantification: The concentration of AHD in the original sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Confirmation: The identity of AHD is confirmed by comparing the retention time and the ratio of at least two characteristic MRM transitions to those of a certified reference standard, in accordance with regulatory guidelines.[1]
Screening of AHD using ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used screening technique that offers a rapid and cost-effective way to analyze a large number of samples.
-
Sample Preparation: Similar to the LC-MS/MS method, the sample is homogenized, and the AHD is released through acid hydrolysis and then derivatized. A solvent extraction is performed to isolate the derivatized analyte.
-
ELISA Procedure: The prepared sample extract is added to the wells of a microtiter plate pre-coated with antibodies specific to the derivatized AHD. A competitive reaction occurs between the AHD in the sample and a known amount of enzyme-labeled AHD for the antibody binding sites. After incubation and washing steps, a substrate is added, which produces a color signal. The intensity of the color is inversely proportional to the concentration of AHD in the sample.
-
Result Interpretation: The absorbance is read using a microplate reader, and the concentration of AHD is determined by comparing the results to a standard curve. Samples that screen positive should be confirmed by a confirmatory method like LC-MS/MS.
Signaling Pathways and Logical Relationships
The analytical process for nitrofuran metabolite detection follows a logical workflow designed to ensure accurate and reliable results that meet stringent regulatory standards.
Conclusion
The regulatory compliance of methods for detecting nitrofuran metabolites hinges on the use of validated, highly sensitive, and specific analytical techniques. LC-MS/MS with stable isotope-labeled internal standards like this compound remains the definitive method for the confirmation and accurate quantification of 1-aminohydantoin. The selection of an appropriate internal standard is critical for compensating for analytical variability and ensuring data of the highest quality. While screening methods such as ELISA and biochip arrays provide valuable tools for rapid sample throughput, positive findings must be confirmed by a validated confirmatory method. A thorough understanding of the performance characteristics of each method and adherence to established regulatory guidelines are paramount for ensuring the safety of the food supply and protecting public health.
References
- 1. spectroscopyworld.com [spectroscopyworld.com]
- 2. Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. randoxtoxicology.com [randoxtoxicology.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of ELISA kits for the screening of four nitrofuran metabolites in aquaculture products according to the European guideline for the validation of screening methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Screening of Nitrofuran Metabolites in Honey Using Biochip Array Technology: Validation Study According to the Decision 2002/657/EC of the European Union - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Robustness of AHD Analysis with 2-NP-Ahd-13C3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the analytical robustness for the determination of 3-amino-5-(4-chlorophenyl)hydantoin (AHD), a metabolite of the banned nitrofuran antibiotic nitrofurantoin. The focus of this analysis is the use of the isotopically labeled internal standard 2-NP-Ahd-13C3. The illegal use of nitrofurans in food-producing animals is a significant concern, necessitating reliable and robust analytical methods for monitoring their residues.[1][2][3] This guide will compare the performance of methods utilizing this internal standard against other validated methods and present supporting experimental data, protocols, and workflows.
Performance Comparison of AHD Analytical Methods
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Key performance indicators include recovery, precision (repeatability), decision limit (CCα), and detection capability (CCβ). The following tables summarize quantitative data from various studies on the analysis of nitrofuran metabolites, including AHD.
| Matrix | Analyte | Internal Standard | Recovery (%) | Repeatability (RSD %) | CCα (µg/kg) | CCβ (µg/kg) | Reference |
| Bovine Urine | AHD | Not Specified | 90 - 108 | < 19 | 0.11 - 0.34 | 0.13 - 0.43 | [1] |
| Shrimp | AHD | Isotopic Dilution | Not Specified | Not Specified | 0.08 - 0.36 | 0.12 - 0.61 | [2] |
| Shrimp | AHD | AOZ-d4, AMOZ-d5 | 84.5 - 109.7 | Not Specified | 0.25 - 0.57 | 0.32 - 0.77 | [4] |
| Honey | AHD | Not Specified | 64 - 192 | Not Specified | 0.37 - 1.05 | 0.42 - 1.14 | [5] |
| Various (Feed, Water, Food of Animal Origin) | AHD | Not Specified | 88.9 - 107.3 | 2.9 - 9.4 | Not Specified | Not Specified | [3] |
Note: The use of an isotopically labeled internal standard like this compound is crucial for correcting matrix effects and variations in sample preparation and instrument response, thereby enhancing the method's robustness. While not all studies explicitly name this compound, the principle of isotopic dilution is a cornerstone of high-quality quantitative analysis for residues.[6]
Experimental Protocols
A generalized experimental protocol for the analysis of AHD in biological matrices using LC-MS/MS with an internal standard is outlined below. This protocol is a composite based on common practices described in the cited literature.[1][2][3]
1. Sample Preparation and Hydrolysis:
-
Weigh 1-2 grams of the homogenized sample into a centrifuge tube.
-
Add the internal standard solution (e.g., this compound).
-
Add 5 mL of 0.2 M hydrochloric acid.
-
Incubate overnight (approximately 16 hours) at 37°C to release the protein-bound metabolites.
2. Derivatization:
-
Add 50 µL of 0.1 M 2-nitrobenzaldehyde (NBA) to the hydrolyzed sample. The derivatization occurs concurrently with hydrolysis to form NP-AHD.
-
Cool the solution to room temperature.
3. pH Adjustment and Extraction:
-
Adjust the pH of the solution to approximately 6.3-7.0 by adding 500 µL of 2 M NaOH and 1 mL of 0.5 M phosphate buffer.
-
Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate.
-
Evaporate the combined organic layers to dryness under a gentle stream of nitrogen.
4. Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the residue in a suitable volume (e.g., 300 µL) of HPLC-grade water or mobile phase.
-
Inject an aliquot into the LC-MS/MS system for analysis.
-
The identification of NP-AHD is confirmed by comparing the retention time and the ratio of two selected precursor-product ion transitions with that of the internal standard.[2]
Workflow and Pathway Diagrams
The following diagrams illustrate the analytical workflow and the logical relationship in the confirmatory analysis of AHD.
Caption: General workflow for the analysis of AHD using an internal standard and LC-MS/MS.
Caption: Logical relationship for the positive identification of AHD according to regulatory criteria.
Conclusion
The use of the isotopically labeled internal standard this compound in the analysis of AHD provides a robust and reliable method for the quantification of this nitrofuran metabolite in various complex matrices. The data presented demonstrates that methods employing isotopic dilution achieve high recovery and acceptable precision, meeting the stringent requirements of regulatory bodies such as the European Commission.[1][2][3][4] The detailed experimental protocol and workflows provided in this guide serve as a valuable resource for laboratories involved in food safety and drug residue analysis. While the presented data strongly supports the robustness of this analytical approach, further studies directly comparing this compound with other internal standards under various stress conditions would be beneficial to further characterize its performance advantages.
References
- 1. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 2. vliz.be [vliz.be]
- 3. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Your Research: Essential Protocols for Handling 2-NP-Ahd-13C3
For researchers, scientists, and drug development professionals, ensuring the integrity of analytical standards is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 2-NP-Ahd-13C3, a stable isotope-labeled internal standard used in residue analysis. Adherence to these protocols is critical for both personnel safety and the generation of accurate, reproducible data.
The toxicological properties of this compound have not been thoroughly investigated, necessitating a cautious approach and the consistent use of appropriate personal protective equipment (PPE).
Operational Plan: From Receipt to Analysis
This step-by-step guide outlines the safe handling of this compound in a laboratory setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents, reducing agents, and water.[1] The recommended storage temperature is typically specified by the supplier.
-
Labeling: Ensure the container is clearly labeled with the chemical name, concentration, date received, and any hazard warnings.
Preparation of Stock and Working Solutions
-
Personal Protective Equipment (PPE): Before handling, don the appropriate PPE as detailed in the table below.
-
Controlled Environment: All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Solvent Selection: Use an appropriate solvent as specified by the analytical method or the supplier's instructions.
-
Weighing: If working with the solid form, accurately weigh the required amount using a calibrated analytical balance within the fume hood.
-
Dissolution: Carefully dissolve the weighed standard in the chosen solvent to create a stock solution of a known concentration.
-
Serial Dilutions: Prepare working solutions by performing serial dilutions from the stock solution as required by the experimental protocol.
-
Mixing: Ensure thorough mixing of all solutions before use.
Sample Spiking and Analysis
-
Spiking Procedure: Add a precise volume of the appropriate working standard solution to the experimental samples at the beginning of the sample preparation process. This allows the internal standard to account for analyte losses during extraction and cleanup, as well as for matrix effects during analysis.
-
Equilibration: Allow the internal standard to equilibrate with the sample matrix before proceeding with the extraction.
-
Analysis: Analyze the samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Personal Protective Equipment (PPE)
The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. Change gloves frequently and immediately if contaminated. |
| Eyes | Safety glasses with side shields or goggles | Must be ANSI Z87.1 compliant. Goggles provide better protection against splashes. |
| Body | Laboratory coat | A flame-resistant lab coat that is fully buttoned is required. |
| Respiratory | Use in a certified chemical fume hood | For situations where a fume hood is not available or when handling large quantities, a NIOSH-approved respirator may be necessary. Consult with your institution's safety officer. |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste contaminated with this compound, including unused solutions, empty containers, and contaminated consumables (e.g., pipette tips, gloves), must be segregated as hazardous chemical waste.
-
Waste Containers: Use clearly labeled, leak-proof containers for chemical waste. The label should include the chemical name, concentration, and hazard symbols.
-
Licensed Disposal: Arrange for the disposal of hazardous waste through a licensed and certified disposal company.[1] Do not dispose of this chemical down the drain.[1]
-
Contaminated Packaging: Dispose of the original packaging as unused product if it cannot be safely decontaminated.[1]
Experimental Workflow for Residue Analysis
The following diagram illustrates a typical workflow for the use of this compound as an internal standard in a residue analysis experiment.
Caption: A typical workflow for residue analysis.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
